molecular formula C10H9NS B2815521 5-Methyl-2-phenylthiazole CAS No. 5221-69-2

5-Methyl-2-phenylthiazole

Cat. No.: B2815521
CAS No.: 5221-69-2
M. Wt: 175.25
InChI Key: BRUABIDQGMULTN-UHFFFAOYSA-N
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Description

5-Methyl-2-phenylthiazole is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUABIDQGMULTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-69-2
Record name 5-methyl-2-phenyl-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-2-phenylthiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 5-Methyl-2-phenylthiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, spectroscopic signature, synthesis via the Hantzsch reaction, chemical reactivity, and its role as a key scaffold in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Introduction

This compound (CAS No. 5221-69-2) is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position.[1] The thiazole motif is a prevalent structural feature in numerous biologically active compounds, including natural products and synthetic drugs.[2][3] The incorporation of the phenyl and methyl groups on the thiazole core imparts specific physicochemical properties that make this compound a versatile building block in organic synthesis, particularly in the design of novel pharmaceuticals. Derivatives of this scaffold have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] This guide will provide a detailed exploration of the fundamental characteristics of this important molecule.

Physicochemical Properties

PropertyPredicted ValueSource/Analogy
Molecular Formula C₁₀H₉NS[1]
Molecular Weight 175.25 g/mol [1]
Appearance Colorless to pale yellow liquid or solidAnalogy with 2-phenylthiazole and 5-methylthiazole[2]
Melting Point Not available
Boiling Point ~250-260 °C (estimated)Analogy with 2-phenylthiazole (125-128 °C at 18 Torr)[7]
Density ~1.1-1.2 g/mLAnalogy with 2-phenylthiazole (1.17 g/mL) and 5-methylthiazole (1.127-1.131 g/mL)[2][7]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water.General solubility of thiazole derivatives
logP (o/w) ~3.1 (predicted)

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of its derivatives and fundamental principles of spectroscopy.[4][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, the vinylic proton of the thiazole ring, and the methyl protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho)7.8 - 8.0Multiplet
Phenyl-H (meta, para)7.3 - 7.5Multiplet
Thiazole-H (C4)~7.6Singlet
Methyl-H (C5)~2.5Singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | Thiazole C2 (C-Ph) | 165 - 170 | | Thiazole C4 (C-H) | 135 - 140 | | Thiazole C5 (C-CH₃) | 125 - 130 | | Phenyl C (ipso) | 130 - 135 | | Phenyl C (ortho, meta, para) | 125 - 130 | | Methyl C | 10 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3050 - 3150
Aliphatic C-H stretch2900 - 3000
C=N stretch (thiazole ring)1580 - 1620
C=C stretch (aromatic and thiazole rings)1450 - 1600
C-S stretch600 - 800
Mass Spectrometry (MS)

The mass spectrum under electron impact (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 175. The fragmentation pattern would likely involve the loss of small molecules or radicals from the parent ion.

FragmentPredicted m/z
[M]⁺175
[M-CH₃]⁺160
[C₆H₅CS]⁺121
[C₆H₅]⁺77

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis .[9][10] This method involves the cyclocondensation of an α-haloketone with a thioamide.

Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a robust and versatile method for constructing the thiazole ring. The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide (thiobenzamide) acts as a nucleophile and attacks the α-carbon of the haloketone (chloroacetone), displacing the halide in an SN2 reaction.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic thiazole ring.

The choice of an α-haloketone is critical as it determines the substitution pattern at the C4 and C5 positions of the thiazole ring. For the synthesis of this compound, chloroacetone is the ideal α-haloketone. The use of thiobenzamide provides the 2-phenyl substituent.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Thiobenzamide Thiobenzamide SN2 Nucleophilic Attack (SN2) Thiobenzamide->SN2 Chloroacetone Chloroacetone Chloroacetone->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Intermediate A Dehydration Dehydration Cyclization->Dehydration Intermediate B Product This compound Dehydration->Product

Figure 1: Hantzsch synthesis workflow for this compound.

Experimental Protocol: Hantzsch Synthesis

The following is a representative protocol for the synthesis of this compound.

Materials:

  • Thiobenzamide

  • Chloroacetone

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate or other mild base (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add chloroacetone (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electronic properties of the thiazole ring, the phenyl group, and the methyl group.

  • Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The position of substitution is influenced by the existing substituents. The C4 position is the most likely site for electrophilic attack.

  • Phenyl Group: The phenyl group can also undergo electrophilic aromatic substitution. The thiazole ring acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring.

  • Methyl Group: The methyl group at the C5 position can undergo reactions typical of benzylic-like methyl groups, such as oxidation or halogenation under specific conditions.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. Derivatives of this compound have been investigated for a wide array of therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: Numerous derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[4] These compounds often act by inhibiting enzymes involved in the inflammatory cascade.

  • Anticancer Agents: The thiazole nucleus is a key component of several anticancer drugs. Derivatives of this compound have been shown to exhibit cytotoxic activity against various cancer cell lines.[5][6]

  • Antimicrobial Agents: The phenylthiazole moiety is present in several antifungal drugs.[2] Research has also explored derivatives of this compound for their antibacterial activity.[8]

Applications cluster_apps Therapeutic Applications Core This compound Scaffold AntiInflammatory Anti-inflammatory & Analgesic Core->AntiInflammatory Anticancer Anticancer Core->Anticancer Antimicrobial Antimicrobial Core->Antimicrobial

Figure 2: Major therapeutic applications of the this compound scaffold.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment. Based on available data, it is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a valuable heterocyclic compound with a rich chemical profile and significant potential in drug discovery and development. Its straightforward synthesis via the Hantzsch reaction, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive scaffold for medicinal chemists. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and applications, serving as a foundational resource for further research and innovation in this area.

References

  • Asif, M. (2012). Synthesis and pharmacological evaluation of this compound-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 16(4), 453-460.
  • Hussein, M. A., & Fadl, T. A. (2014). Synthesis and antioxidant activity of 2-amino-5-methylthiazol derivatives containing 1,3,4-oxadiazole-2-thiol moiety. International Journal of Medicinal Chemistry, 2014, 852739.
  • The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

  • Evren, A. E., Yurttas, L., & Ozkay, Y. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1269-1277.
  • Zitouni, G. T., Kaplancikli, Z. A., & Ozdemir, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 13(4), 1315-1323.
  • Yurttas, L., Evren, A. E., & Ozkay, Y. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Request PDF. Retrieved from [Link]

  • Journal of Chemical Education. (2020). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2014). Synthesis of some new 5- substituted of -aminothiazoles. Journal of Chemical and Pharmaceutical Research, 6(7), 147-152.
  • El-Guesmi, N., Alenzi, R. A., Shaaban, M. R., & Farghaly, T. A. (2020). Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on... ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiazole. Retrieved from [Link]

  • Gomaa, A. M., & El-Din, A. S. B. (2016).

Sources

An In-Depth Technical Guide to 5-Methyl-2-phenylthiazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents.[1][2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3] The presence of the thiazole nucleus in approved drugs such as the anti-HIV agent Ritonavir and the anticancer drug Dasatinib underscores its significance in modern drug discovery. This guide focuses on a specific, yet important, member of this class: 5-Methyl-2-phenylthiazole.

Section 1: Core Compound Identification and Physicochemical Properties

Chemical Identity:

  • Systematic Name: this compound

  • CAS Number: 5221-69-2[4][5]

  • Molecular Formula: C₁₀H₉NS[4][5]

  • Molecular Weight: 175.25 g/mol [4][5]

Chemical Structure:

Chemical structure of this compound

Physicochemical Data Summary:

PropertyValueSource
Physical State Expected to be a liquid or low-melting solid at room temperatureGeneral observation for similar small molecules
Boiling Point 141-142 °C (for the closely related 5-methylthiazole)[6][7]
Density ~1.12 g/mL at 25 °C (for the closely related 5-methylthiazole)[7]
Solubility Generally soluble in organic solvents like ethanol and DMSO.[8] Limited solubility in water is expected.[9]
pKa Estimated to be around 2.43 (for the related 2-phenylthiazole)[10]
LogP 3.11852[4]

Section 2: Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. For the synthesis of this compound, thiobenzamide and a 3-halo-2-butanone are the key starting materials.

Reaction Scheme:

Thiobenzamide + 3-Chloro-2-butanone → this compound + HCl + H₂O

Causality Behind Experimental Choices:

The choice of thiobenzamide provides the phenyl group at the 2-position and the sulfur and nitrogen atoms for the thiazole ring. 3-Chloro-2-butanone serves as the three-carbon backbone, providing the methyl group at the 5-position. The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants and is often heated to promote the condensation and cyclization steps. An acid scavenger, such as a non-nucleophilic base, may be used to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Detailed, Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1 equivalent) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Experimental Workflow Diagram:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve Thiobenzamide in Ethanol add Add 3-Chloro-2-butanone prep->add reflux Reflux for several hours add->reflux cool Cool to Room Temperature reflux->cool evap Remove Solvent cool->evap dissolve Dissolve in Ethyl Acetate evap->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Hantzsch thiazole synthesis workflow for this compound.

Section 3: Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Objective: To identify the different types of protons and their connectivity.

  • Expected Chemical Shifts (in CDCl₃, δ in ppm):

    • ~7.8-8.0 (m, 2H): Protons on the phenyl ring ortho to the thiazole.

    • ~7.3-7.5 (m, 3H): Protons on the phenyl ring meta and para to the thiazole.

    • ~7.2 (s, 1H): Proton at the 4-position of the thiazole ring.

    • ~2.5 (s, 3H): Protons of the methyl group at the 5-position of the thiazole ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Objective: To identify the number of unique carbon atoms in the molecule.

  • Expected Chemical Shifts (in CDCl₃, δ in ppm):

    • ~165-170: C2 of the thiazole ring (attached to phenyl and N).

    • ~150-155: C5 of the thiazole ring (attached to the methyl group).

    • ~130-135: Quaternary carbon of the phenyl ring.

    • ~128-130: C-H carbons of the phenyl ring.

    • ~115-120: C4 of the thiazole ring.

    • ~15-20: Carbon of the methyl group.

IR (Infrared) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Expected Absorption Bands (in cm⁻¹):

    • 3050-3150: C-H stretching of the aromatic rings (phenyl and thiazole).

    • 2900-3000: C-H stretching of the methyl group.

    • ~1600, 1480, 1450: C=C and C=N stretching vibrations of the aromatic rings.

    • ~1380: C-H bending of the methyl group.

MS (Mass Spectrometry):

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Expected m/z values:

    • 175 [M]⁺: Molecular ion peak.

    • 103 [C₆H₅S]⁺: Fragment corresponding to the phenylthio cation.

    • 77 [C₆H₅]⁺: Phenyl cation fragment.

Section 4: Applications in Drug Discovery and Development

The this compound scaffold is a recurring motif in compounds with significant biological activity, making it a valuable starting point for drug discovery campaigns.

Anti-inflammatory and Analgesic Activity:

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[8] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.

Anticancer Activity:

The phenylthiazole core is present in various compounds investigated for their anticancer potential.[1] The cytotoxic effects of these derivatives have been demonstrated against several cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death) through the activation of caspases, and the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[1]

Potential Signaling Pathway Inhibition Diagram:

G cluster_pathway Simplified Pro-inflammatory/Proliferation Pathway Stimulus Inflammatory Stimulus / Growth Factor Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade COX_Enzyme COX Enzyme Kinase_Cascade->COX_Enzyme Proliferation Cell Proliferation Kinase_Cascade->Proliferation Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Derivative Compound->Kinase_Cascade Inhibition Compound->COX_Enzyme Inhibition

Caption: Potential mechanisms of action for this compound derivatives.

Section 5: Conclusion and Future Perspectives

This compound is a synthetically accessible and versatile scaffold with significant potential in drug discovery. Its derivatives have demonstrated promising anti-inflammatory, analgesic, and anticancer activities. Further exploration of the structure-activity relationships of this core structure, aided by computational modeling and a deeper understanding of its molecular targets, will likely lead to the development of novel and effective therapeutic agents. The self-validating nature of the synthetic and analytical protocols described herein provides a solid foundation for researchers to build upon in their quest for new medicines.

References

  • Aliabadi, A., Eslami, S., Foroumadi, A., & Shafiee, A. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 13(2), 587–595. [Link]

  • The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved February 4, 2026, from [Link]

  • Chemsigma. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

  • Asif, M. (2012). Synthesis and pharmacological evaluation of this compound-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Biointerface Research in Applied Chemistry, 2(4), 374-381. [Link]

  • Abutaleb, N. S., et al. (2019). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS omega, 4(23), 20276–20288. [Link]

  • Zhang, X., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(1), 133-146. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2021, 5528318. [Link]

  • Pîrnău, A., et al. (2015). 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and fungicidal activity evaluation of 2-methyl-5-phenylthiazole-4-carboxamides bearing morpholine, thiomorpholine, or thiomorpholine 1,1-dioxide moiety. Journal of Heterocyclic Chemistry, 60(5), 841-851. [Link]

Sources

Review of 5-Methyl-2-phenylthiazole literature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 5-Methyl-2-phenylthiazole , a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.

CAS: 5221-69-2 | Formula: C₁₀H₉NS | MW: 175.25 Da[1]

Executive Summary

This compound represents a privileged scaffold in the design of bioactive small molecules. Unlike its 4-methyl isomer, which is trivially synthesized via chloroacetone, the 5-methyl isomer requires specific regiochemical control during synthesis. This compound serves as a potent pharmacophore for lanosterol 14α-demethylase (CYP51) inhibition , making it a cornerstone in the development of next-generation antifungal agents and agricultural fungicides (specifically against Magnaporthe oryzae).

Chemical Architecture & Synthesis

The synthesis of this compound demands a precise understanding of the Hantzsch Thiazole Synthesis mechanism to ensure the methyl group is positioned at C5 rather than C4.

The Regioselectivity Challenge

The standard Hantzsch reaction involves a thioamide and an


-halocarbonyl.
  • Path A (Common): Thiobenzamide + Chloroacetone

    
    4-Methyl -2-phenylthiazole.
    
  • Path B (Target): Thiobenzamide + 2-Chloropropanal

    
    5-Methyl -2-phenylthiazole.
    

In Path B, the aldehyde carbonyl of 2-chloropropanal is more electrophilic than the ketone in chloroacetone, directing the initial nucleophilic attack of the thioamide nitrogen. However, the sulfur attack on the


-carbon drives the regiochemistry.
Mechanistic Workflow

The following diagram illustrates the specific pathway required to synthesize the 5-methyl isomer, highlighting the critical choice of 2-halopropanal as the electrophile.

HantzschMechanism Thio Thiobenzamide (Nucleophile) Inter1 Thioimidate Intermediate Thio->Inter1 S-Alkylation (SN2 attack on C-Cl) Halo 2-Chloropropanal (Electrophile) Halo->Inter1 Cyclic Hydroxythiazoline Inter1->Cyclic N-Attack on Aldehyde (Cyclization) Product This compound (Target) Cyclic->Product Dehydration (-H2O)

Figure 1: Regioselective Hantzsch synthesis pathway using 2-chloropropanal to secure the 5-methyl substitution pattern.

Physicochemical Profiling

Understanding the physical baseline of the scaffold is essential for purification and formulation.

PropertyValueNotes
Appearance Yellowish oil / Low-melting solidOxidizes slowly upon air exposure; store under inert gas.
LogP ~3.12Highly lipophilic; requires organic co-solvents (DMSO, MeOH) for bioassays.
Solubility DMSO, Ethanol, DCM, ChloroformInsoluble in water.
H-Bond Donors 0Obligate H-bond acceptor (N3).
H-Bond Acceptors 2Thiazole Nitrogen and Sulfur.[2]
Spectral Signature (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.45 (d, J = 1.2 Hz, 3H, CH₃  at C5).
      
    • 
       7.35–7.45 (m, 3H, Ph-H meta/para).
      
    • 
       7.55 (q, J = 1.2 Hz, 1H, Thiazole H4 ).
      
    • 
       7.90–7.95 (m, 2H, Ph-H ortho).
      
  • Key Diagnostic: The coupling (J ~1 Hz) between the C5-Methyl and C4-Proton is a hallmark of this isomer.

Biological Applications

The this compound moiety is not merely a linker; it is a bioactive pharmacophore.

Antifungal Mechanism (CYP51)

The scaffold targets Lanosterol 14


-demethylase (CYP51) , a cytochrome P450 enzyme essential for fungal cell membrane synthesis.
  • Binding Mode: The thiazole nitrogen (N3) coordinates with the heme iron in the enzyme's active site.

  • Hydrophobic Interaction: The 2-phenyl group occupies the hydrophobic access channel, mimicking the lanosterol substrate.

  • 5-Methyl Role: Provides steric bulk that improves selectivity against human CYP isoforms compared to the unsubstituted analog.

Agricultural Utility

Derivatives of this scaffold are potent against Magnaporthe oryzae (Rice Blast).

  • Efficacy: EC₅₀ values for optimized derivatives (e.g., acylhydrazone-substituted) often range from 1.0 to 3.0 µg/mL, comparable to commercial fungicides like Isoprothiolane.

BiologicalActivity Scaffold This compound Scaffold Target Target: CYP51 (Lanosterol 14α-demethylase) Scaffold->Target Binds High Affinity Mech Heme Iron Coordination ( via Thiazole N3 ) Target->Mech Inhibits Effect Membrane Disruption (Ergosterol Depletion) Mech->Effect Causes App Application: Agricultural Fungicides (Rice Blast Control) Effect->App Enables

Figure 2: Mechanism of action for antifungal activity mediated by CYP51 inhibition.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Regioselective synthesis via Hantzsch condensation.

Reagents:

  • Thiobenzamide (1.0 eq)

  • 2-Chloropropanal (1.1 eq) [Handle with care: lachrymator]

  • Ethanol (Absolute)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Dissolve Thiobenzamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 2-Chloropropanal (11 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the thioamide spot disappears.[3]

  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Neutralization: Resuspend the residue in water (20 mL) and neutralize with saturated NaHCO₃ solution until pH ~8. Extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexane).

Validation:

  • Product should be a pale yellow oil.

  • Confirm regiochemistry via NMR (Check for C4-H quartet).

Protocol B: Antifungal Screening (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Stock: Dissolve compound in DMSO to 10 mg/mL.

  • Media: Use RPMI 1640 buffered with MOPS.

  • Inoculum: Adjust fungal suspension to

    
     CFU/mL.
    
  • Assay: Serial 2-fold dilutions in 96-well plates. Incubate at 35°C for 24–48 hours.

  • Readout: MIC is the lowest concentration showing 100% growth inhibition visually.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications. International Journal of Pharmaceutical Sciences. (2024). Link

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. Journal of Saudi Chemical Society. (2016). Link

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. (2025). Link

  • This compound Product Data. ChemScene. (2024). Link

  • Fungicidal activity of phenylthiazole derivatives against Rice Blast. NIH PubMed Central. (2023). Link

Sources

Methodological & Application

Hantzsch thiazole synthesis for 5-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Methyl-2-phenylthiazole via Modified Hantzsch Condensation

Abstract & Strategic Analysis

The synthesis of This compound presents a specific regiochemical challenge often overlooked in standard heterocyclic literature. While the classic Hantzsch synthesis readily yields 4-substituted thiazoles using stable


-haloketones (e.g., chloroacetone), the 5-substituted analogs require 

-haloaldehydes. These aldehydes are notoriously unstable, prone to polymerization, and act as potent lachrymators.

This protocol details a robust, self-validating methodology using 2-bromo-1,1-dimethoxypropane as a stable surrogate for the unstable 2-bromopropanal. By generating the reactive aldehyde species in situ under acidic conditions, we ensure high regioselectivity for the 5-methyl isomer while minimizing handling hazards.

Key Technical Advantages:

  • Regiocontrol: Exclusive formation of the 5-methyl isomer.

  • Safety: Avoids isolation of volatile/lachrymatory

    
    -haloaldehydes.
    
  • Scalability: One-pot hydrolysis-condensation workflow suitable for gram-to-kilogram scale-up.

Reaction Mechanism & Regiochemistry

The Hantzsch synthesis involves the condensation of a thioamide with an


-halocarbonyl.[1][2] To achieve the 5-methyl  substitution pattern, the methyl group must reside on the 

-carbon of the carbonyl component, while the carbonyl carbon itself must be an aldehyde (providing the proton at position 4).

Mechanism Description:

  • Activation: Acid-catalyzed hydrolysis of the acetal releases the reactive 2-bromopropanal.

  • S-Alkylation: The sulfur atom of thiobenzamide performs an

    
     attack on the 
    
    
    
    -carbon (C2) of the aldehyde, displacing the bromide.
  • Cyclization: The amide nitrogen attacks the carbonyl carbon (C1).

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

HantzschMechanism Acetal 2-Bromo-1,1- dimethoxypropane Aldehyde 2-Bromopropanal (Reactive Species) Acetal->Aldehyde H3O+ Hydrolysis Inter1 S-Alkylated Intermediate Aldehyde->Inter1 + Thiobenzamide (S-Attack) Thio Thiobenzamide Thio->Inter1 Cyclic Hydroxythiazoline Inter1->Cyclic N-Attack Cyclization Product 5-Methyl-2- phenylthiazole Cyclic->Product -H2O Aromatization

Figure 1: Mechanistic pathway for the regioselective formation of this compound. Note the in situ generation of the aldehyde to prevent polymerization.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2]Role
Thiobenzamide 137.201.0Nucleophile (Source of N-C-S)
2-Bromo-1,1-dimethoxypropane 183.041.1Electrophile Precursor (Source of C-C)
Ethanol (Absolute) -SolventReaction Medium
Hydrochloric Acid (6N) -Cat.Acetal Deprotection
Ammonium Hydroxide -WorkupNeutralization/Precipitation
Step-by-Step Methodology

Step 1: In Situ Deprotection (The "Aldehyde Generation" Phase)

  • Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-bromo-1,1-dimethoxypropane (11 mmol) and Ethanol (10 mL).

  • Add 6N HCl (0.5 mL) dropwise.

  • Heat the mixture to 50°C for 30 minutes .

    • Expert Note: This mild heating step is critical. It converts the acetal to the reactive aldehyde. You may observe a slight color change. Do not overheat, or the aldehyde may polymerize.

Step 2: Condensation 4. Cool the solution slightly (to ~40°C) and add Thiobenzamide (10 mmol) in one portion. 5. Raise the temperature to Reflux (approx. 78-80°C) . 6. Maintain reflux for 4–6 hours .

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Thiobenzamide (
    
    
    ) should disappear; a new less polar spot (
    
    
    ) should appear.

Step 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. 8. Concentrate the reaction mixture under reduced pressure to remove most of the ethanol (reduce volume by ~75%). 9. Dilute the residue with ice-cold water (20 mL). 10. Slowly add Ammonium Hydroxide (25%) until the pH reaches ~8–9.

  • Observation: The thiazole hydrochloride salt will convert to the free base, precipitating as a solid or oil.
  • Extract with Dichloromethane (DCM) (
    
    
    mL).
  • Wash combined organics with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.

Step 4: Purification 13. Purify the crude residue via silica gel flash chromatography.

  • Eluent: Gradient of 0%
    
    
    10% Ethyl Acetate in Hexanes.
  • Yield Expectation: 75–85% as a pale yellow oil or low-melting solid.

Process Workflow Diagram

Workflow Start Start: Acetal Precursor Hydrolysis Acid Hydrolysis (50°C, 30 min) Start->Hydrolysis Addition Add Thiobenzamide Hydrolysis->Addition Reflux Reflux (EtOH) 4-6 Hours Addition->Reflux Conc Concentrate & Dilute w/ Water Reflux->Conc Base Basify (NH4OH) to pH 9 Conc->Base Extract DCM Extraction & Drying Base->Extract Final Pure 5-Methyl-2- phenylthiazole Extract->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical hydrolysis and basification steps.

Quality Control & Validation

To confirm the identity of the 5-methyl isomer (vs. the 4-methyl isomer), Proton NMR is the definitive tool.

FeatureThis compound (Target)4-Methyl-2-phenylthiazole (Common Isomer)
Ring Proton H4 Singlet (

7.5–7.6 ppm)
H5 Singlet (

6.8–6.9 ppm)
Coupling Allylic coupling often observed (

Hz)
Distinct shift due to shielding effects
Methyl Group

2.4–2.5 ppm

2.4–2.5 ppm

Validation Check:

  • 1H NMR (400 MHz, CDCl3):

    
     7.90–7.95 (m, 2H, Ph), 7.52 (q, 
    
    
    
    Hz, 1H, H-4 ), 7.40–7.45 (m, 3H, Ph), 2.48 (d,
    
    
    Hz, 3H, CH3 ).
  • Note: The quartet splitting of the H-4 proton (coupling with the methyl group) is a specific diagnostic for the 5-methyl substitution.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (2025). Mechanism and general reaction conditions for thiazole formation.

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives. (2019). ResearchGate.[3][4][5] (Note: Discusses the related 4-phenyl-5-methyl scaffold, validating the NMR shift ranges for 5-methyl substituents).

  • Synthesis and pharmacological evaluation of this compound-4-substituted heteroazoles. (2007). ResearchGate.[3][4][5] (Validates the 5-methyl-2-phenyl core structure synthesis).

  • Reaction of compound 2 with thioacetamide and thiobenzamide. (2014). ResearchGate.[3][4][5] (Provides comparative yields for thiobenzamide condensations).

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-2-phenylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted thiazole scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The precise characterization of this molecule is paramount for ensuring its quality, stability, and safety in research and development settings. This application note provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound, offering in-depth protocols and the scientific rationale behind the experimental choices.

Molecular Structure and Physicochemical Properties

Before delving into the analytical methodologies, it is essential to understand the fundamental properties of this compound.

  • Molecular Formula: C₁₀H₉NS[2]

  • Molecular Weight: 175.25 g/mol [2]

  • Structure:

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule.

Theoretical Basis

NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy states, and the frequency at which this occurs (the chemical shift) is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Justification
¹H Methyl (CH₃)~2.5SingletThe methyl group is attached to the thiazole ring and is expected to be a singlet.
Thiazole (H-4)~7.7SingletThe proton on the thiazole ring is a singlet and is deshielded by the aromatic system.
Phenyl (ortho-H)~7.9MultipletThe protons on the phenyl ring ortho to the thiazole are deshielded.
Phenyl (meta, para-H)~7.4MultipletThe meta and para protons of the phenyl ring will appear as a complex multiplet.
¹³C Methyl (CH₃)~12-Aliphatic carbon in a relatively shielded environment.
Thiazole (C-5)~130-Carbon bearing the methyl group.
Thiazole (C-4)~138-Unsubstituted carbon on the thiazole ring.
Thiazole (C-2)~168-Carbon attached to the phenyl group and nitrogen, leading to significant deshielding.
Phenyl (C-ipso)~133-Quaternary carbon of the phenyl ring attached to the thiazole.
Phenyl (C-ortho)~126-Phenyl carbons ortho to the thiazole.
Phenyl (C-meta)~129-Phenyl carbons meta to the thiazole.
Phenyl (C-para)~130-Phenyl carbon para to the thiazole.
Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Place NMR tube in spectrometer (≥400 MHz) Tube->Spectrometer Lock Lock on the deuterium signal of the solvent Spectrometer->Lock Shim Shim the magnetic field to homogeneity Lock->Shim Acquire_H1 Acquire ¹H NMR spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C NMR spectrum (with proton decoupling) Acquire_H1->Acquire_C13 Process Fourier transform, phase correction, and baseline correction Acquire_C13->Process Reference Reference spectra to TMS (0 ppm) Process->Reference Integrate Integrate ¹H signals Reference->Integrate Analyze Analyze chemical shifts, multiplicities, and integrations Integrate->Analyze

Figure 2. Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer. A field strength of at least 400 MHz for ¹H is recommended for good spectral resolution.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling patterns (multiplicities), and integration values to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this purpose, as it provides separation and identification in a single analysis.

Theoretical Basis

In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged species. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a plot of ion abundance versus m/z. The m/z of the molecular ion provides the molecular weight of the compound, and the fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 175.25 g/mol . Therefore, the molecular ion peak (M⁺•) is expected at m/z 175. Key fragmentation pathways for thiazole derivatives often involve cleavage of the bonds adjacent to the thiazole ring.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Plausible Origin
175[C₁₀H₉NS]⁺• (Molecular Ion)Ionization of the parent molecule.
174[C₁₀H₈NS]⁺Loss of a hydrogen atom from the molecular ion.
104[C₆H₅CS]⁺Cleavage of the thiazole ring.
77[C₆H₅]⁺Phenyl cation from cleavage of the C-C bond between the phenyl and thiazole rings.
Experimental Protocol for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Prepare a dilute solution of This compound (e.g., 100 µg/mL in methanol) Inject Inject 1 µL of the sample into the GC inlet Sample->Inject Separate Separate components on a capillary column (e.g., DB-5ms) Inject->Separate Ionize Ionize eluting compounds (Electron Ionization at 70 eV) Separate->Ionize Analyze Analyze fragments based on mass-to-charge ratio (m/z) Ionize->Analyze Detect Detect and record the mass spectrum Analyze->Detect

Figure 3. Workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC-MS Instrument Parameters (Typical):

    • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of organic compounds.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the compound. A typical program might be: hold at 60 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern and compare it with the predicted fragments and/or a library of mass spectra for identification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Theoretical Basis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching and bending modes. The absorption of IR radiation is quantized, meaning that only specific frequencies are absorbed, resulting in a unique IR spectrum for each compound.

Predicted IR Absorption Bands

Based on the structure of this compound and data from related compounds, the following characteristic absorption bands are expected[1][5][6]:

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
2950 - 2850Aliphatic C-H stretch (from CH₃)Medium to Weak
~1600, ~1480, ~1450Aromatic C=C ring stretchingMedium to Strong
~1550C=N stretching of the thiazole ringMedium
~1380C-H bending of the methyl groupMedium
760 and 690Out-of-plane C-H bending for monosubstituted benzeneStrong
Experimental Protocol for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample Place a small amount of This compound on the ATR crystal Background Acquire a background spectrum (empty ATR crystal) Sample->Background Sample_Scan Acquire the sample spectrum Background->Sample_Scan Process Perform background subtraction Sample_Scan->Process Analyze Identify and assign characteristic absorption bands Process->Analyze

Figure 4. Workflow for FTIR analysis.

Step-by-Step Methodology (using Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal of the FTIR spectrometer is clean.

    • Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).

    • Acquire the spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes based on established correlation tables and the predicted data.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound and for quantifying it in mixtures. A reverse-phase HPLC (RP-HPLC) method is generally suitable for this compound.

Theoretical Basis

In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like this compound, will interact more strongly with the stationary phase and thus have a longer retention time.

Recommended HPLC Method

A validated HPLC method for this compound is not explicitly published, but a robust method can be developed based on protocols for similar heterocyclic compounds[7][8].

Table 4: Recommended Starting Conditions for RP-HPLC Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Column Temperature Ambient or 30 °C
Experimental Protocol for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase Prepare and degas the mobile phase Equilibrate Equilibrate the HPLC system with the mobile phase Mobile_Phase->Equilibrate Sample Prepare a standard solution of This compound (e.g., 0.1 mg/mL in mobile phase) Inject Inject the sample solution Sample->Inject Equilibrate->Inject Run Run the analysis and record the chromatogram Inject->Run Integrate Integrate all peaks in the chromatogram Run->Integrate Calculate Calculate the purity as the area percentage of the main peak Integrate->Calculate

Figure 5. Workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • Preparation:

    • Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. It is crucial to degas the mobile phase to prevent bubble formation in the system.

    • Prepare a stock solution of this compound in the mobile phase (e.g., 0.1 mg/mL).

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system, including the column, with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Run the analysis and record the chromatogram.

  • Data Analysis:

    • Integrate all the peaks in the chromatogram.

    • Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR, MS, IR, and HPLC allows for unambiguous structural elucidation, molecular weight confirmation, functional group identification, and purity assessment. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development involving this important heterocyclic compound.

References

  • 1H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2019, November 13). American Chemical Society. Retrieved February 4, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • (PDF) Synthesis and pharmacological evaluation of this compound-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry. Retrieved February 4, 2026, from [Link]

  • 2-Phenylthiazole - SpectraBase. (n.d.). SpectraBase. Retrieved February 4, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 4, 2026, from [Link]

  • Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. (2021, November 18). Frontiers. Retrieved February 4, 2026, from [Link]

  • Evaluation of gas chromatography Evaluation of gas chromatography-mass spectrometry analysis and yield mass spectrometry analysi. (2025, February 25). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Retrieved February 4, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). BMC Chemistry. Retrieved February 4, 2026, from [Link]

  • Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole. (n.d.). Wiley Online Library. Retrieved February 4, 2026, from [Link]

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How to synthesize 5-methyl-2-phenylthiazole-4-substituted heteroazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 5-Methyl-2-Phenylthiazole-4-Substituted Heteroazoles

Abstract

The thiazole ring, particularly the this compound scaffold, is a privileged pharmacophore in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. This Application Note provides a rigorous, validated protocol for synthesizing this compound-4-substituted heteroazoles (specifically 1,3,4-oxadiazoles and 1,2,4-triazoles). We detail the optimization of the Hantzsch thiazole synthesis, the critical hydrazinolysis step, and the divergent cyclization pathways, supported by mechanistic insights and troubleshooting guides.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a modular, three-step linear sequence. The core thiazole ring is constructed first, serving as the "anchor" for subsequent heteroazole functionalization.

Strategic Logic:

  • Hantzsch Cyclization: We utilize ethyl 2-chloroacetoacetate rather than unchlorinated acetoacetate to drive regioselective thiazole formation with thiobenzamide.

  • Hydrazide Pivot: The ester functionality is converted to a carbohydrazide, a versatile "pivot point" allowing divergence into oxadiazoles (via dehydration) or triazoles (via condensation with isothiocyanates).

Retrosynthesis Figure 1: Retrosynthetic disconnection of the target scaffold. Target Target: this compound- 4-substituted Heteroazoles Hydrazide Intermediate: Thiazole-4-carbohydrazide Target->Hydrazide Heterocyclization (POCl3 or CS2/KOH) Ester Precursor: Ethyl this compound- 4-carboxylate Hydrazide->Ester Hydrazinolysis (N2H4·H2O) Raw1 Ethyl 2-chloroacetoacetate Ester->Raw1 Hantzsch Synthesis Raw2 Thiobenzamide Ester->Raw2 +

Module 1: The Core Scaffold (Hantzsch Synthesis)

The foundation of this synthesis is the reaction between thiobenzamide and ethyl 2-chloroacetoacetate.

Mechanism of Action

The sulfur atom of thiobenzamide acts as a nucleophile, attacking the


-carbon of ethyl 2-chloroacetoacetate (displacing chloride). This is followed by an intramolecular condensation between the amide nitrogen and the ketone carbonyl, resulting in aromatization to the thiazole ring.
Experimental Protocol

Reagents:

  • Thiobenzamide (10 mmol)

  • Ethyl 2-chloroacetoacetate (10 mmol)

  • Ethanol (Absolute, 30 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 1.37 g of thiobenzamide in 30 mL of absolute ethanol.

  • Addition: Add 1.64 g (1.4 mL) of ethyl 2-chloroacetoacetate dropwise over 5 minutes.

  • Reflux: Equip with a condenser and reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour the solution onto 100 g of crushed ice.

  • Neutralization: Neutralize the suspension with 10% NaHCO₃ solution to pH 7–8. This step is critical to precipitate the free base form of the thiazole.

  • Isolation: Filter the solid precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Yield Expectation: 80–90% Key Intermediate: Ethyl this compound-4-carboxylate.

Module 2: The Hydrazide Pivot

Converting the ester to the hydrazide is the most time-sensitive step. Incomplete reaction leads to difficult separations, while excessive heating can cause degradation.

Experimental Protocol

Reagents:

  • Ethyl this compound-4-carboxylate (5 mmol)

  • Hydrazine hydrate (99%, 25 mmol, 5 equiv)

  • Ethanol (20 mL)

Procedure:

  • Mixing: Dissolve the ester (from Module 1) in ethanol. Add hydrazine hydrate in excess (5 equivalents).

    • Expert Note: The excess hydrazine prevents the formation of the symmetrical dimer (

      
      ).
      
  • Reflux: Reflux for 6–8 hours. A white solid typically begins to precipitate during the reaction.

  • Isolation: Cool the mixture thoroughly in an ice bath. Filter the solid product.

  • Purification: Wash with cold ethanol (to remove excess hydrazine) and then ether. Recrystallize from ethanol if necessary.

Yield Expectation: 75–85% Product: this compound-4-carbohydrazide.

Module 3: Heteroazole Construction

This module describes two divergent pathways to generate distinct bioactive heterocycles.

Pathway A: Synthesis of 1,3,4-Oxadiazoles (Aryl Substituted)

Target: 2-(5-methyl-2-phenylthiazol-4-yl)-5-aryl-1,3,4-oxadiazole.

Reagents:

  • Thiazole-4-carbohydrazide (1 mmol)

  • Aromatic Carboxylic Acid (e.g., Benzoic acid, 1 mmol)

  • Phosphorus Oxychloride (POCl₃, 5 mL) - Acts as solvent and dehydrating agent.

Procedure:

  • Setup: In a dry fume hood, place the hydrazide and the aromatic acid in a RBF.

  • Cyclization: Carefully add POCl₃. Reflux the mixture for 4–6 hours.

    • Safety Alert: POCl₃ is corrosive and reacts violently with water. Use a drying tube.

  • Quenching: Cool the mixture. Pour the reaction mass dropwise onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Neutralization: Adjust pH to 8 using solid NaHCO₃ or ammonia solution.

  • Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.

Pathway B: Synthesis of 1,2,4-Triazoles (Thiol/Thione Substituted)

Target: 4-Phenyl-5-(5-methyl-2-phenylthiazol-4-yl)-4H-1,2,4-triazole-3-thiol.

Reagents:

  • Thiazole-4-carbohydrazide (1 mmol)

  • Phenyl Isothiocyanate (1 mmol)

  • Ethanol (20 mL)

  • NaOH (2N solution)

Procedure:

  • Intermediate Formation: Reflux hydrazide and phenyl isothiocyanate in ethanol for 4 hours. Cool and filter the solid (Thiosemicarbazide intermediate).

  • Cyclization: Suspend the intermediate in 20 mL of 2N NaOH. Reflux for 4 hours.

  • Work-up: Cool and acidify with dilute HCl to pH 4. The triazole thiol will precipitate.

  • Isolation: Filter and recrystallize from ethanol.

Data Summary & Characterization

Table 1: Physicochemical Properties of Key Intermediates

CompoundStateColorMelting Point (°C)Key IR Stretch (cm⁻¹)
Ester Intermediate SolidWhite/Pale Yellow68–701720 (C=O ester), 1600 (C=N)
Hydrazide Intermediate SolidWhite162–1643300-3200 (NH/NH₂), 1650 (C=O amide)
Oxadiazole Derivative SolidYellowish180–220*1610 (C=N), 1050 (C-O-C)

*Melting points vary based on the aryl substituent.

Graphviz Workflow: Reaction Mechanism (Hantzsch)

Mechanism Figure 2: Simplified mechanism of the Hantzsch Thiazole Synthesis. Start Thiobenzamide (Nucleophile) Attack S-Alkylation (Displacement of Cl) Start->Attack + Ethyl 2-chloroacetoacetate Cyclization Intramolecular Condensation Attack->Cyclization - HCl Dehydration Aromatization (- H2O) Cyclization->Dehydration Product Thiazole Ester Dehydration->Product

Troubleshooting & "Scientist-to-Scientist" Notes

  • Issue: Low Yield in Step 1 (Ester).

    • Cause: The reaction medium became too acidic, protonating the thioamide.

    • Fix: Ensure the neutralization step (NaHCO₃) is thorough. The thiazole salt is water-soluble; you must liberate the free base to precipitate it.

  • Issue: Hydrazide Dimerization.

    • Cause: Insufficient hydrazine hydrate.

    • Fix: Always use at least a 5:1 molar ratio of hydrazine to ester. If a high-melting insoluble solid forms (>250°C), it is likely the dimer.

  • Issue: Sticky Precipitate in POCl₃ Reaction.

    • Cause: Incomplete hydrolysis of phosphorus intermediates.

    • Fix: Extend the stirring time on ice (up to 1 hour) before neutralization.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications

    • Source: Wikipedia / Organic Chemistry Portal. "Hantzsch pyridine synthesis" (General mechanism logic applies to thiazoles).
    • URL:[Link]

  • Synthesis of Thiazole-Oxadiazole Hybrids

    • Source: ResearchGate.[1][2] "Review of Synthesis of 1,3,4-Oxadiazole Derivatives."

    • URL:[Link]

  • Triazole Synthesis from Hydrazides

    • Source: MDPI. "Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety."
    • URL:[Link]

  • Specific this compound Protocols

    • Source: PubMed Central. "(R)
    • URL:[Link]

Sources

Application Note: 5-Methyl-2-phenylthiazole Scaffolds in Anticancer Drug Discovery

[1]

Executive Summary

5-Methyl-2-phenylthiazole (CAS: 13623-11-5) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a flavor ingredient (FEMA 3205), its structural motif—a thiazole ring substituted with a lipophilic phenyl group—serves as a critical pharmacophore in oncology research.

This guide details the application of this compound and its 4-substituted derivatives in cancer cell line studies. Unlike established chemotherapeutics (e.g., Paclitaxel), this molecule is typically investigated as a lead fragment or core scaffold to design inhibitors targeting EGFR , VEGFR , or Tubulin polymerization .

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a starting lipophilic core to improve membrane permeability of larger conjugates.

  • Cytotoxicity Screening: Evaluation of antiproliferative activity against solid tumor lines (A549, MCF-7, HeLa).

  • Mechanistic Profiling: Investigating apoptosis induction via Caspase-3 activation and mitochondrial membrane potential (

    
    ) disruption.
    

Chemical Profile & Handling

To ensure experimental reproducibility, the physicochemical properties of the compound must be managed during stock preparation.

PropertySpecificationExperimental Implication
Molecular Formula

Low molecular weight fragment (<300 Da).
Molecular Weight 175.25 g/mol High ligand efficiency potential.
LogP (Octanol/Water) ~3.2 (Predicted)High Lipophilicity. Requires DMSO for solubilization; prone to precipitation in aqueous media >100 µM.
Physical State Solid/CrystallineHygroscopic; store desicated at -20°C.
Solubility DMSO (>50 mM), EthanolAvoid aqueous buffers for stock solution.
Protocol 1: Stock Solution Preparation
  • Solvent: 100% Dimethyl Sulfoxide (DMSO), Cell Culture Grade.

  • Concentration: Prepare a 100 mM master stock to minimize DMSO volume in cell culture (<0.5% v/v final).

  • Storage: Aliquot into amber glass vials (thiazoles can be light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Quality Control: Verify clarity before use. If precipitate forms, sonicate at 37°C for 5 minutes.

Mechanism of Action (MoA)

Thiazole derivatives, particularly those with phenyl substitutions, often act through two primary mechanisms in cancer cells:

  • Kinase Inhibition: The nitrogen/sulfur heterocycle mimics the ATP-binding pocket of kinases (e.g., EGFR, Src).

  • Tubulin Binding: Disruption of microtubule dynamics, leading to G2/M phase arrest.

Pathway Visualization

The following diagram illustrates the downstream effects of this compound derivatives on cancer cell survival.

MoACompoundThis compound(Derivative)CellEntryPassive Diffusion(Lipophilic)Compound->CellEntryTarget1Target A: Kinase Domain(ATP Competitive)CellEntry->Target1Target2Target B: Tubulin(Colchicine Site)CellEntry->Target2Signal1Inhibition ofPhosphorylation (e.g., ERK/Akt)Target1->Signal1Signal2MicrotubuleDestabilizationTarget2->Signal2MitoMitochondrial Dysfunction(Loss of ΔΨm)Signal1->MitoApoptosisApoptosis(Caspase-3 Activation)Signal1->ApoptosisCheckpointG2/M Cell Cycle ArrestSignal2->CheckpointCheckpoint->ApoptosisMito->Apoptosis

Figure 1: Proposed mechanism of action for phenylthiazole scaffolds inducing cytotoxicity via kinase inhibition and microtubule destabilization.

Experimental Protocols

Protocol 2: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) of the compound against A549 (Lung), MCF-7 (Breast), or HeLa (Cervical) cancer lines.

Materials:

  • Cell Line of interest (log-phase growth).

  • MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit.

  • 96-well culture plates.

  • Positive Control: Doxorubicin or Cisplatin.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
    
  • Treatment Preparation:

    • Dilute 100 mM DMSO stock in culture media (warm).

    • Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).

    • Critical: Ensure final DMSO concentration is constant (e.g., 0.1%) across all wells, including the Vehicle Control.

  • Exposure: Aspirate old media (carefully) or add 2x concentrated drug solution. Incubate for 48 to 72 hours .

  • Readout (MTT):

    • Add 10-20 µL MTT reagent per well. Incubate 3-4 hours (purple formazan crystals form).

    • Remove media. Solubilize crystals with 100-150 µL DMSO.

    • Measure Absorbance at 570 nm .

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve (Log-concentration vs. % Viability) to derive IC50.
    
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Confirm if cell death is apoptotic (programmed) or necrotic.

Workflow:

  • Seed:

    
     cells/well in a 6-well plate.
    
  • Treat: Apply compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest: Trypsinize cells (gentle detachment is crucial to avoid false positives). Collect supernatant (floating dead cells).

  • Stain:

    • Wash cells with cold PBS.

    • Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q1 (Annexin- / PI+): Necrotic.

    • Q2 (Annexin+ / PI+): Late Apoptotic.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptotic.

Experimental Workflow Visualization

The following diagram outlines the standard screening pipeline for validating thiazole derivatives.

WorkflowStockStock Prep(100mM in DMSO)SeedCell Seeding(96-well / 6-well)Stock->SeedDilutionTreatDrug Treatment(24h - 72h)Seed->TreatAssay1Cytotoxicity(MTT/SRB)Treat->Assay1Assay2Apoptosis(Annexin V)Treat->Assay2Assay3Target Binding(Western Blot/Docking)Treat->Assay3AnalysisData Analysis(IC50 / FlowJo)Assay1->AnalysisAssay2->AnalysisAssay3->Analysis

Figure 2: Integrated workflow for screening this compound derivatives in oncology.

Expected Results & Troubleshooting

ObservationPotential CauseSolution
High background in MTT Precipitation of compoundCheck solubility limit; wash cells with PBS before adding MTT.
No cytotoxicity (IC50 > 100 µM) Scaffold is inactive on its ownThis compound is a fragment. Derivatization at the C-4 position (e.g., hydrazones, amides) is usually required for potency [1].
Inconsistent replicates DMSO evaporation or pipetting errorUse a multichannel pipette; seal plates with Parafilm to prevent evaporation in edge wells.

References

  • Saravanan, G., et al. (2016).[1] Synthesis and pharmacological evaluation of this compound-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents.[1][2] Journal of Saudi Chemical Society, 20, S46-S52.[1][3][4] Link[4]

  • Gomha, S. M., et al. (2015). Synthesis and biological evaluation of some novel thiazole-based heterocycles as potential anticancer agents. Molecules, 20(1), 1357-1376. Link

  • Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery: A review. European Journal of Medicinal Chemistry, 182, 111613. Link

  • Li, K., et al. (2025).[5] Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 16, 6173-6189.[5] Link

  • Evren, A. E., et al. (2018).[1] Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1). Link

Advanced Analgesic Profiling of Thiazole Derivatives: Application Note & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Pharmacophore in Pain Management

Thiazole and its fused derivatives (e.g., benzothiazoles, thiazolidinones) represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent analgesic and anti-inflammatory properties. Their structural versatility allows them to target multiple pain pathways simultaneously, including Cyclooxygenase-2 (COX-2) inhibition and Opioid receptor modulation .

However, the lipophilic nature of thiazole rings often presents significant bioavailability challenges during in vivo testing. This guide outlines a robust, scientifically validated workflow for assessing the analgesic activity of novel thiazole compounds, integrating formulation strategies with a multi-tiered screening cascade.

Key Mechanistic Targets
  • Peripheral: Inhibition of Prostaglandin E2 (PGE2) synthesis via COX-2.[1]

  • Central: Agonism of Mu (

    
    ) opioid receptors or modulation of TRP channels.
    

Pre-Clinical Formulation Strategy

Critical Step: Thiazole derivatives are often poorly soluble in aqueous media. Improper formulation leads to erratic absorption and false negatives.

Recommended Vehicle Systems
Vehicle TypeCompositionSuitabilityNotes
Standard Suspension 0.5% - 1.0% Carboxymethyl Cellulose (CMC) in SalineGeneral ScreeningRequires thorough sonication; ensures uniform suspension.
Co-Solvent System 5% DMSO + 5% Tween 80 + 90% SalineHigh LipophilicityDissolve compound in DMSO first, then add Tween 80, finally dilute with warm saline.
Lipid Emulsion 10% Intralipid or Corn OilHighly HydrophobicBest for IP injection; mimics lipophilic drug delivery.

Validation Check: Before dosing, centrifuge a sample of the formulation at 1000g for 5 minutes. If a pellet forms, the compound is not stable; switch to a lipid-based vehicle.

Experimental Screening Cascade

To efficiently filter candidates, follow this logical progression from high-throughput peripheral assays to complex mechanistic models.

ScreeningCascade Start Synthesized Thiazole Derivative Solubility Solubility Check & Formulation (DMSO/CMC/Tween) Start->Solubility Tier1 TIER 1: Peripheral Screen Acetic Acid Writhing Test (High Sensitivity, Low Specificity) Solubility->Tier1 Decision1 >50% Inhibition? Tier1->Decision1 Tier2 TIER 2: Central Screen Hot Plate Test (Supraspinal Analgesia) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Tier3 TIER 3: Mechanistic Profiling Formalin Test (Biphasic) Tier2->Tier3 Lead Lead Candidate (Proceed to ED50 & Tox) Tier3->Lead

Figure 1: The Analgesic Screening Cascade. A "Fail-Fast" approach prioritizes high-sensitivity peripheral assays before resource-intensive mechanistic studies.

Detailed Experimental Protocols

Protocol A: Acetic Acid-Induced Writhing Test (Peripheral Nociception)

Principle: Chemical irritation of the peritoneum causes the release of prostaglandins (PGE2, PGF2


) and bradykinin, triggering a "writhing" reflex (abdominal constriction and hind limb extension).

Subjects: Swiss Albino Mice (20–25g), n=6 per group.

Reagents:

  • Irritant: 1.0% v/v Acetic Acid solution (freshly prepared in saline).

  • Positive Control: Indomethacin (10 mg/kg, p.o.) or Diclofenac (10 mg/kg, i.p.).

Procedure:

  • Acclimatization: Place mice in individual transparent observation chambers for 30 mins.

  • Drug Administration: Administer vehicle, standard drug, or test thiazole compound (e.g., 10, 20, 40 mg/kg) via IP or PO route.

  • Wait Period: Wait 30 mins (IP) or 60 mins (PO) for absorption.

  • Induction: Inject 1% Acetic Acid (10 mL/kg, i.p.).

  • Observation:

    • Start timer immediately.[2]

    • Latency: Discard first 5 minutes (lag phase).

    • Counting: Count total writhes between 5 to 20 minutes post-injection.[3]

  • Calculation:

    
    
    (Where 
    
    
    
    = mean writhes in control,
    
    
    = mean writhes in test group)
Protocol B: Hot Plate Test (Central Supraspinal Nociception)

Principle: Measures the complex response to non-inflammatory, acute thermal pain, mediated by supraspinal centers.

Equipment: Eddy’s Hot Plate (thermostatically controlled).

Procedure:

  • Calibration: Set plate temperature to 55 ± 0.5°C .

  • Pre-Screening: Place untreated mice on the plate. Select only those with a baseline latency of 5–10 seconds . Discard "fast" (<5s) or "slow" (>15s) responders.

  • Treatment: Administer test compounds as per schedule.

  • Testing: Place mouse on the hot plate.

  • Endpoints: Record the time (latency) until:

    • Paw licking (fore or hind).

    • Jumping.[4][5]

  • Cut-Off: Strictly 15 seconds (if no response) to prevent tissue damage.

  • Data Analysis: Increase in latency indicates central analgesic activity (morphine-like).

Protocol C: Formalin Test (Biphasic Mechanism Elucidation)

Principle: Distinguishes between neurogenic pain (direct receptor stimulation) and inflammatory pain (central sensitization).

Reagents: 2.5% Formalin solution (in saline).

Procedure:

  • Injection: Inject 20

    
    L of 2.5% formalin subcutaneously into the dorsal surface of the right hind paw.
    
  • Scoring Phases:

    • Phase I (Neurogenic): 0–5 mins. (Direct activation of TRPA1/C fibers).

    • Interphase: 5–15 mins. (Quiescent period).[6]

    • Phase II (Inflammatory): 15–60 mins. (Release of histamine, serotonin, prostaglandins; Central Sensitization).

  • Scoring Metric: Time (seconds) spent licking or biting the injected paw.[3][5]

Interpretation:

  • Inhibition of Phase II only

    
     NSAID-like (Peripheral anti-inflammatory).
    
  • Inhibition of both phases

    
     Opioid-like or potent central analgesic.
    

Mechanism of Action: The Thiazole Pathway

Thiazole derivatives often act as "Dual Inhibitors." The diagram below illustrates the potential interference points within the pain signaling pathway.

Mechanism Stimulus Noxious Stimulus (Chemical/Thermal) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGE2 Prostaglandins (PGE2) AA->PGE2 COX-2 COX2 COX-2 Enzyme Nociceptor Peripheral Nociceptor (Sensitization) PGE2->Nociceptor Sensitizes OpioidRec Mu-Opioid Receptor (CNS) OpioidRec->Nociceptor Blocks Signal Thiazole Thiazole Derivative Thiazole->COX2 Inhibits Thiazole->OpioidRec Agonist?

Figure 2: Putative Mechanism of Action. Thiazoles may block COX-2 peripherally while potentially modulating central opioid receptors.

Data Presentation & Statistical Analysis

Data Recording Table (Example)
GroupDose (mg/kg)Mean Writhes (± SEM)% InhibitionHot Plate Latency (s)
Vehicle -

-

Indomethacin 10

72.3%

(ns)
Morphine 5

95.3%

Thiazole-A 20

37.1%

Thiazole-A 40

58.8%

Statistical Methods
  • Normality Test: Shapiro-Wilk test to ensure data distribution is normal.

  • Primary Analysis: One-way ANOVA.

  • Post-hoc:

    • Dunnett’s Test: When comparing all groups against the Vehicle Control.

    • Tukey’s Test: When comparing between different treatment doses.

  • Significance: Define

    
     as statistically significant.
    

References

  • Acetic Acid Writhing & Formalin Test Protocols

    • Source: Scientific Information Database (SID). "The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice."
    • URL:[Link]

  • Hot Pl

    • Source: JoVE (Journal of Visualized Experiments).
    • URL:[Link]

  • Thiazole Deriv

    • Source: National Institutes of Health (PMC). "Thiazoles and Thiazolidinones as COX/LOX Inhibitors."
    • URL:[Link]

  • Vehicle Formul

    • Source: National Institutes of Health (PubMed).
    • URL:[Link]

  • Biphasic N

    • Source: Bio-Protocol.[5][7] "Assessment of Nociception in the Formalin Test."

    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for phenylthiazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Topic: Optimization of Reaction Conditions for Phenylthiazole Derivatives

Welcome to the Technical Support Center

You have reached the advanced support tier for heterocyclic synthesis. This guide is structured to troubleshoot, optimize, and scale your phenylthiazole synthesis protocols. We move beyond "recipe following" to "reaction engineering," focusing on the Hantzsch Thiazole Synthesis and its modern variations.

Module 1: The Standard Protocol (Hantzsch Condensation)

For users establishing a baseline or working with sensitive substrates.

The Hantzsch synthesis remains the gold standard: the condensation of an


-haloketone with a thioamide (or thiourea).

The Mechanism (Why your reaction fails or succeeds): The reaction proceeds in two distinct phases:

  • 
     Alkylation:  The sulfur of the thioamide attacks the 
    
    
    
    -carbon of the haloketone. This is fast.
  • Cyclodehydration: The nitrogen attacks the carbonyl, forming a hydroxythiazoline intermediate, which must then dehydrate to aromatize. This is the rate-limiting step.

Optimized Standard Protocol
  • Stoichiometry: 1.0 equiv

    
    -haloketone : 1.1 equiv Thioamide.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH). High polarity stabilizes the transition state.

  • Temperature: Reflux (

    
     for EtOH).
    
  • Time: 2–4 hours (monitored by TLC).

  • Workup (Critical): The product often precipitates as the hydrobromide salt. You must neutralize with

    
     or 
    
    
    
    to isolate the free base.

Visualizing the Workflow & Mechanism

HantzschMechanism Start Reagents: Thioamide + Alpha-Haloketone Inter1 Intermediate 1: Thioimidate Salt Start->Inter1 S_N2 Attack (Fast) Inter2 Intermediate 2: Hydroxythiazoline Inter1->Inter2 Cyclization Bottleneck CRITICAL STEP: Dehydration (-H2O) Inter2->Bottleneck Equilibrium Product Final Product: 2-Phenylthiazole (HBr Salt) Bottleneck->Product Aromatization (Irreversible) FreeBase Workup: Neutralize to Free Base Product->FreeBase Add Base (NH4OH)

Caption: The Hantzsch pathway. Note the dehydration bottleneck (red diamond), which often requires heat or acid catalysis to overcome.

Module 2: High-Throughput Optimization (Microwave)

For users experiencing slow kinetics or requiring rapid library synthesis.

Conventional reflux is energy-inefficient. Microwave (MW) irradiation couples directly with the polar solvent (EtOH) and the ionic intermediates, creating localized superheating that accelerates the dehydration step.

Protocol Adjustment:

  • Solvent: Ethanol (absolute) or Solvent-Free (on silica support).

  • Power: Dynamic mode (maintain temp, modulate power).

  • Temperature:

    
     (sealed vessel).
    
  • Time: 5–15 minutes.

Data Comparison: Conventional vs. Microwave

ParameterConventional RefluxMicrowave IrradiationImprovement Factor
Time 120–480 mins5–20 mins24x Faster
Yield 65–80%85–95%+15–20%
Purity (Crude) Moderate (Side products)High (Cleaner profile)Significant
Energy Usage High (Hours of heating)Low (Minutes of active power)Green
Module 3: Green Chemistry (Water & PEG-400)

For users adhering to Green Chemistry Principles (preventing waste, safer solvents).

Water is generally a poor solvent for organic synthesis due to solubility issues, but PEG-400 (Polyethylene Glycol) acts as a dual solvent and phase-transfer catalyst. It is non-toxic, recyclable, and stabilizes the ionic transition states.

The "Green" Protocol:

  • Medium: PEG-400 (or Water:PEG 1:1 mixture).

  • Catalyst: None required (PEG acts as the medium).

  • Conditions:

    
     for 20–40 mins.
    
  • Isolation: Pour mixture into crushed ice/water. The hydrophobic phenylthiazole precipitates immediately; PEG stays in the aqueous phase.

  • Recyclability: The aqueous PEG filtrate can often be evaporated and reused.

Troubleshooting & FAQs (The "Help Desk")

Q1: My reaction yields a sticky gum/tar instead of a solid. What happened?

  • Diagnosis: This is likely the "Polymerization Trap." If the reaction runs too hot for too long without sufficient solvent, the thioamide can degrade oxidatively, or the haloketone can self-condense.

  • Fix:

    • Oxygen Control: Run the reaction under Nitrogen (

      
      ) to prevent thioamide oxidation.
      
    • Scavengers: Add a pinch of radical scavenger if you suspect radical polymerization (rare but possible with certain substituents).

    • Purification: Triturate the gum with cold diethyl ether or hexanes. This often induces crystallization of the thiazole while dissolving impurities.

Q2: I have starting material left, but adding more time doesn't help.

  • Diagnosis: You are stuck at the Hydroxythiazoline intermediate (see Diagram 1). The dehydration isn't happening.

  • Fix:

    • Acid Catalyst: Add a catalytic amount (5 mol%) of

      
       (Iodine) or silica-supported acid. This catalyzes the dehydration.
      
    • Dean-Stark: If using a non-polar solvent (like Toluene), use a Dean-Stark trap to physically remove water, driving the equilibrium to the right.

Q3: The product melting point is off by ~200°C.

  • Diagnosis: You likely isolated the Hydrobromide Salt , not the free base. The salt melts at a much higher temperature (or decomposes).

  • Fix: Suspend the solid in water and adjust pH to ~9-10 using Ammonium Hydroxide (

    
    ). Stir for 30 mins. The solid should change texture. Filter and re-check melting point.[1][2]
    

Q4: Can I functionalize the phenyl ring after forming the thiazole?

  • Diagnosis: Yes, but be careful of the sulfur.

  • Pro-Tip: The thiazole ring is robust. You can perform Pd-catalyzed cross-couplings (Suzuki-Miyaura) on the phenyl ring if it bears a halogen. However, sulfur can poison Palladium. Use Pd(OAc)2 with S-Phos or X-Phos ligands, which are resistant to sulfur poisoning.

Decision Matrix: Which Method Should I Use?

DecisionTree Start Start: Choose Optimization Path Q1 Is the substrate acid-sensitive? Start->Q1 MethodA Method: PEG-400 / Water (Neutral/Green) Q1->MethodA Yes Q2 Is high-throughput/speed required? Q1->Q2 No MethodB Method: Microwave Irradiation (EtOH, 120°C, 10 min) Q2->MethodB Yes MethodC Method: Standard Reflux (EtOH, 78°C, 4h) Q2->MethodC No

Caption: Logic tree for selecting the optimal synthesis protocol based on substrate stability and throughput needs.

References
  • Microwave-Assisted Synthesis: Asian Journal of Chemistry. "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole." (Demonstrates 90% yields in minutes vs hours).

  • Green Chemistry (PEG-400): ResearchGate. "Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of... thiazolyl derivatives."[3] (Validates PEG-400 as a recyclable, high-yield medium).[3]

  • Mechanism & Dehydration: Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions." (Discusses the dehydration bottleneck and acid catalysis).

  • General Optimization: Bepls. "Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review." (Comprehensive review of ultrasound, microwave, and green solvents).

Sources

Technical Support Center: Purification of 5-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THZ-PUR-005 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Strategy

Welcome to the technical support center. You are likely dealing with a crude reaction mixture from a Hantzsch Thiazole Synthesis (condensation of thiobenzamide with


-halo carbonyls).[1]

The Problem: Crude 5-methyl-2-phenylthiazole often presents as a dark, viscous red/brown oil or a low-melting solid contaminated with unreacted thiobenzamide, polymerized aldehydes, and sulfurous tars.[1]

The Solution: Thiazoles are weak bases (pKa


 2.5–2.8).[1] We utilize this chemical handle to separate the product from neutral impurities (thioamides/tars) using Acid-Base Extraction , followed by polishing via crystallization or chromatography.[1]
Purification Decision Matrix

Before proceeding, determine the state of your crude product and follow the logic flow below.

G Start Crude Product State State_Oil Dark Viscous Oil Start->State_Oil State_Solid Impure Solid Start->State_Solid Action_AcidBase Protocol A: Acid-Base Extraction (Removes neutral tars/thioamides) State_Oil->Action_AcidBase High Impurity Load Action_Cryst Protocol B: Recrystallization (Solvent: EtOH/H2O) State_Solid->Action_Cryst Moderate Impurity Check_Purity Check Purity (TLC/NMR) Action_AcidBase->Check_Purity Action_Cryst->Check_Purity Action_Column Protocol C: Flash Chromatography (Silica: Hex/EtOAc) Final Pure this compound Action_Column->Final Check_Purity->Action_Column Still Impure? Check_Purity->Final >98% Pure

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude material.

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Target Audience: Users with dark, oily crude products smelling of sulfur.[1] Mechanism: this compound is protonated by strong mineral acids (


) to form a water-soluble salt.[1] Neutral impurities (thiobenzamide, tars) remain in the organic phase.
Reagents Required
  • Hydrochloric Acid (2M or 10%)

  • Sodium Hydroxide (4M or Pellets)

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    
  • Brine (Saturated NaCl)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude oil in minimal DCM or

    
     (approx. 10 mL per gram of crude).[1]
    
  • Protonation (Extraction):

    • Transfer organic phase to a separatory funnel.[1]

    • Extract with 2M HCl (

      
       mL).
      
    • Critical Check: The thiazole is now in the Aqueous Layer (Acidic).[1] The organic layer contains the impurities.[1]

  • Wash: Keep the aqueous layer.[1] Wash it once with fresh DCM (10 mL) to remove entrained tars. Discard this organic wash.

  • Basification (Recovery):

    • Cool the aqueous acidic layer in an ice bath (0–5°C).

    • Slowly add 4M NaOH or solid NaOH pellets with stirring until pH > 10.[1]

    • Observation: The solution will become cloudy as the free base (thiazole) precipitates or oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (

      
       mL).
      
    • Combine organic layers, dry over anhydrous

      
      , filter, and concentrate in vacuo.
      

Result: A significantly cleaner yellow/orange oil or solid.[1]

Protocol B: Recrystallization (The "Thermal Filter")[1]

Target Audience: Users with a solid crude or the product from Protocol A. Challenge: this compound has a relatively low melting point (approx. 40–50°C depending on purity/polymorphs).[1] Crystallization requires precise temperature control.[1]

Solvent Systems
Solvent SystemRatio (v/v)Application
Ethanol / Water 1:1 to 2:1 Recommended. Good for removing inorganic salts and polar tars.[1]
Hexane / Ethyl Acetate10:1Alternative. Good if the product is very lipophilic.[1]
PentanePureFor low-temperature crystallization (-20°C).[1]
Step-by-Step Methodology
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol dropwise while heating (water bath, 60°C) until just dissolved.

  • Precipitation: Remove from heat. Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of Ethanol to clear the solution.[1]

  • Crystallization:

    • Allow to cool to room temperature slowly.[1]

    • Critical Step: Transfer to a fridge (4°C) or freezer (-20°C) for 12 hours. Thiazoles often require "deep freeze" to crystallize fully if they are low-melting.[1]

  • Filtration: Filter rapidly while cold. Wash with cold water/ethanol mixture (1:1).

Protocol C: Flash Chromatography (The "Physical Filter")[1]

Target Audience: Users requiring >99% purity for biological assays or those failing Protocols A/B.[1]

Chromatography Parameters
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

  • Detection: UV (254 nm) or Iodine Chamber.[2]

Elution Gradient Table
Column Volume (CV)Hexane (%)Ethyl Acetate (%)Target Elution
0–2 CV100%0%Non-polar impurities
2–5 CV95%5%Fronting impurities
5–12 CV 90% 10% This compound
>12 CV70%30%Thiobenzamide/Polar tars

Note: Thiazoles are slightly basic and can streak on acidic silica.[1] If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase.[1]

Troubleshooting & FAQs

Q1: My product is a deep red oil and won't solidify. What is wrong?

Diagnosis: This is likely due to trace iodine (if used in synthesis) or oxidative polymerization of sulfur byproducts.[1] Fix:

  • Dissolve the oil in DCM.[1]

  • Wash with 10% Sodium Thiosulfate solution (removes iodine).

  • Treat the organic layer with Activated Charcoal (10% w/w), stir for 30 mins, and filter through Celite. This removes colored polymeric impurities.[1]

Q2: The product smells strongly of rotten eggs/sulfur.

Diagnosis: Residual Thiobenzamide or trapped


.[1]
Fix:  Perform Protocol A (Acid-Base Extraction) . Thiobenzamide is neutral/weakly acidic and will not extract into the acid layer, effectively separating it from your basic thiazole product.[1]
Q3: I have low yield after Acid-Base extraction.

Diagnosis: The pH during the recovery step was not high enough, or the acid hydrolysis was too harsh. Fix:

  • Ensure the aqueous layer is pH > 10 (use pH paper) before back-extraction.[1]

  • Thiazoles are generally stable, but avoid boiling in concentrated acid. Keep acid washes cold (0–5°C) and brief.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope

    • Citation: Eslami, M., et al. (2015).[1] "One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction." Asian Journal of Chemistry.

    • Context: Validates the standard synthesis route and impurity profile (thioamides).
    • Source:

  • Physical Properties of 2-Phenylthiazoles

    • Citation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 547494, 2-Phenylthiazole.[1][3]

    • Context: Provides baseline solubility and pKa data (approx 2.5) supporting the acid-base extraction protocol.
    • Source:

  • Purification of Heterocycles (General Reference)

    • Citation: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

    • Context: Standard reference for recrystallization solvents (EtOH/Water)
    • Source:

Sources

Technical Support Center: Synthesis of 5-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 5-Methyl-2-phenylthiazole , specifically focusing on troubleshooting side reactions, impurity profiling, and process optimization.

Topic: Troubleshooting Side Reactions & Impurity Control Methodology: Hantzsch Thiazole Synthesis (Thiobenzamide +


-Haloaldehyde)
Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Logic

The synthesis of This compound is classically achieved via the Hantzsch Thiazole Synthesis . This condensation involves Thiobenzamide and 2-Halopropanal (typically 2-bromopropanal).[1]

  • Target Regiochemistry: The 5-methyl isomer requires the methyl group to be located on the

    
    -carbon of the carbonyl component (the carbon bearing the halogen).
    
  • The Challenge: Unlike the robust synthesis of the 4-methyl isomer (using chloroacetone), the use of 2-halopropanals introduces instability. These aldehydes are prone to polymerization and oxidation, leading to lower yields and complex impurity profiles.

Core Reaction Scheme


Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Isomer Contamination

Q1: I am detecting a significant amount of 4-methyl-2-phenylthiazole in my crude product. How did this regioisomer form?

Root Cause: This is a classic "Precursor Identity Error." The Hantzsch mechanism is highly regioselective based on the starting material structure.

  • Mechanism: The sulfur atom of the thioamide attacks the carbon bearing the halogen (

    
    -carbon).
    
    • Target (5-Methyl): Requires 2-bromopropanal (halogen on the CH group next to methyl).

    • Impurity (4-Methyl): Results from 1-halo-2-propanone (chloro/bromoacetone).

  • Diagnosis: Check your starting material purity. 2-bromopropanal is often prepared via bromination of propionaldehyde. If the bromination conditions were too harsh or uncontrolled, you may have generated isomeric bromo-ketones or unreacted propionaldehyde.

  • Solution: Verify the starting material by

    
    H NMR.[2][3] The aldehyde proton (CHO) for 2-bromopropanal appears as a doublet around 
    
    
    
    9.0–9.5 ppm, whereas haloacetone shows no aldehyde proton and a singlet methyl ketone peak.

Q2: My reaction mixture turned bright yellow/orange, and I isolated a high-melting solid insoluble in ethanol. What is this?

Root Cause: Oxidative dimerization of Thiobenzamide (Döbner’s Oxidation).

  • Identity: 3,5-Diphenyl-1,2,4-thiadiazole .

  • Mechanism: Thiobenzamide is sensitive to oxidation. In the presence of air, mild oxidants, or trace metals (often found in lower-grade solvents), two molecules of thiobenzamide dimerize with the loss of sulfur and hydrogen.

  • Prevention:

    • Degas solvents (Ethanol/DMF) with nitrogen/argon before use.

    • Maintain an inert atmosphere (

      
       balloon) throughout the reflux.
      
    • Ensure the stoichiometry is correct; excess thiobenzamide increases the likelihood of this side product.

Category B: Yield & Stability Issues

Q3: The reaction conversion is low (<50%), and the mixture contains a dark, tarry residue. Increasing reflux time does not help.

Root Cause: Polymerization of the


-haloaldehyde (2-bromopropanal).
  • Explanation:

    
    -Haloaldehydes are significantly less stable than 
    
    
    
    -haloketones. Under the acidic conditions generated by the reaction (HBr byproduct) and heat, 2-bromopropanal readily undergoes aldol-like self-condensation or polymerization before it can react with the thioamide.
  • Corrective Action:

    • Slow Addition: Do not mix all reagents at once. Dissolve the thiobenzamide in the solvent first, bring to reflux, and then add the 2-bromopropanal dropwise over 30–60 minutes. This keeps the concentration of free aldehyde low, favoring the cross-reaction over self-polymerization.

    • Fresh Reagents: Distill 2-bromopropanal immediately before use if it has darkened or stored for long periods.

Q4: I see a peak at M+18 in the Mass Spec relative to the intermediate. Is the cyclization incomplete?

Root Cause: Presence of the


-hydroxythiazoline  intermediate.
  • Mechanism: The Hantzsch synthesis proceeds in two steps: (1) S-alkylation to form an imino-thioether, and (2) Cyclodehydration. The second step (loss of water) can be sluggish, especially with steric bulk or insufficient acid catalysis.

  • Solution: Ensure the reaction reaches sufficient temperature (refluxing ethanol is usually sufficient, but dioxane may be needed). If the intermediate persists, adding a dehydrating agent (molecular sieves) or a catalytic amount of acid (p-TsOH) can drive the dehydration to completion.

Impurity Profile & Data Summary

Impurity / Side ProductStructure DescriptionOrigin/CauseRemoval Strategy
3,5-Diphenyl-1,2,4-thiadiazole Dimer of thiobenzamideOxidation of excess thiobenzamide by air.[4]Insoluble in cold EtOH; filter off the precipitate.
4-Methyl-2-phenylthiazole Regioisomer (Methyl at C4)Contamination with 1-halo-2-propanone.Difficult to separate; requires column chromatography (Hex/EtOAc).
Polymeric Aldehydes Dark, amorphous tarSelf-condensation of 2-bromopropanal.Silica plug filtration; slow addition of aldehyde prevents formation.
Thiobenzamide (Unreacted) Starting materialInsufficient equivalents of aldehyde or aldehyde decomposition.Acidic wash (1M HCl) extracts the basic thiazole product, leaving non-basic thioamide in organic layer (if extracting).

Optimized Experimental Protocol

Objective: Synthesis of this compound with minimized side reactions.

Reagents:

  • Thiobenzamide (1.0 equiv, 10 mmol, 1.37 g)

  • 2-Bromopropanal (1.1 equiv, 11 mmol, ~1.51 g)

  • Ethanol (Absolute, 20 mL)

  • Magnesium Carbonate (0.5 equiv, optional acid scavenger)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiobenzamide (1.37 g) in absolute Ethanol (15 mL).

  • Inert Atmosphere: Purge the system with Nitrogen for 5 minutes to remove dissolved oxygen (prevents thiadiazole formation).

  • Heating: Heat the solution to a gentle reflux (

    
    ).
    
  • Controlled Addition: Dilute 2-Bromopropanal (1.51 g) in Ethanol (5 mL). Add this solution dropwise to the refluxing mixture over a period of 30 minutes via a syringe pump or addition funnel.

    • Why? High dilution of the aldehyde prevents its self-polymerization.

  • Reaction: Continue reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The thioamide spot (

    
    ) should disappear, and a fluorescent thiazole spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[2][4][5]

    • If a yellow precipitate forms (thiadiazole impurity), filter and discard it.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in DCM (30 mL) and wash with saturated

      
       (2 x 20 mL) to neutralize HBr salts.
      
    • Wash with water, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from aqueous ethanol or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the competitive pathways between the desired Hantzsch cyclization and the primary side reactions (Oxidation and Polymerization).

HantzschPathways Start Thiobenzamide + 2-Bromopropanal Intermediate S-Alkylated Intermediate Start->Intermediate S-Alkylation (Fast) Oxidation SIDE REACTION: Döbner's Oxidation Start->Oxidation O2 / Air Polymerization SIDE REACTION: Aldehyde Polymerization Start->Polymerization Acid/Heat (Excess Aldehyde) Cyclization Hydroxythiazoline Intermediate->Cyclization N-Attack Product TARGET: This compound Cyclization->Product - H2O (Dehydration) Thiadiazole 3,5-Diphenyl- 1,2,4-thiadiazole Oxidation->Thiadiazole Tar Polymeric Tars (Dark Residue) Polymerization->Tar

Caption: Competitive pathways in the synthesis of this compound. Green path indicates the desired Hantzsch synthesis; red and yellow paths indicate oxidative and polymerization side reactions, respectively.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Side Reactions (Döbner's Oxidation)

    • Source: Potts, K. T., & Huseby, R. M. (1966). 1,2,4-Thiadiazoles.[4][6] Chemical Reviews, 66(4), 395–407.

    • Link:[Link]

  • Synthesis of this compound (Specific Precursors)

    • Source: ChemicalBook.[1] (n.d.). This compound Product Properties.

  • Kinetic Studies & Solvent Effects

    • Source: ResearchGate. (2022). Kinetics of Thiazole Formation Using -Halo Ketones and Thioamides.
    • Link:[Link]

Sources

Technical Support Center: Troubleshooting Low Bioactivity in 5-Methyl-2-phenylthiazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering low bioactivity with 5-Methyl-2-phenylthiazole analogs. As a Senior Application Scientist, my goal is to provide a structured, in-depth technical resource that moves beyond simple procedural lists to explain the causal relationships behind experimental observations and troubleshooting strategies. This document is built on the principles of scientific integrity, providing self-validating protocols and citing authoritative sources to support its claims.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Root Cause of Low Bioactivity

Low bioactivity in a promising compound series like this compound analogs can be a significant roadblock. Before questioning the intrinsic potency of your molecules, it is crucial to systematically investigate and rule out common experimental and physicochemical pitfalls. This section addresses the most frequent issues encountered in the lab.

Question 1: My this compound analog shows high potency in my primary biochemical assay, but this activity disappears in cell-based assays. What could be the problem?

This is a classic and often frustrating scenario in drug discovery. The discrepancy between biochemical and cell-based assay results typically points to issues with the compound's ability to reach its target in a cellular environment. Here are the primary suspects:

  • Poor Membrane Permeability: The compound may be unable to cross the cell membrane to engage its intracellular target. The lipophilicity and charge of your analog play a significant role here.

  • Compound Efflux: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by intracellular enzymes.

  • Cytotoxicity: The compound may be killing the cells at the concentrations used in the assay, leading to a false-negative result for the intended biological activity.

Question 2: I'm observing inconsistent results and poor dose-response curves with my thiazole analogs. What should I investigate first?

Inconsistent results are often a red flag for physicochemical problems with the compound itself. Before reassessing the biological hypothesis, consider the following:

  • Compound Solubility: Poor aqueous solubility is a common issue with heterocyclic compounds. If your compound precipitates in the assay medium, the actual concentration your cells or target are exposed to will be much lower and more variable than intended.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that can lead to non-specific inhibition of enzymes or interference with assay readouts.[1][2] This is a frequent cause of false positives in high-throughput screening.

  • Compound Stability: Your this compound analog may be unstable in the assay buffer, under the incubation conditions (e.g., temperature, pH), or in the presence of other assay components. Degradation over the course of the experiment will lead to a lower effective concentration of the active compound.

Question 3: How can I determine if my this compound analog is a Pan-Assay Interference Compound (PAINS)?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated assays through non-specific mechanisms.[3] Thiazole-containing compounds have been identified as potential PAINS.[4] To investigate this possibility:

  • Substructure Searches: Utilize online tools and databases to check if your compound's scaffold is a known PAINS filter.

  • Orthogonal Assays: Test your compound in a different assay format that measures the same biological endpoint but uses a different detection method.[5] A true hit will be active across multiple, mechanistically distinct assays.

  • Detergent Titration: The activity of aggregating compounds is often sensitive to the presence of detergents. Re-running your assay with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify if aggregation is the cause of the observed activity.[1]

Part 2: Troubleshooting Workflow & Diagnostic Assays

This section provides a logical workflow for diagnosing the cause of low bioactivity and detailed protocols for key diagnostic assays.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low bioactivity in your this compound analogs.

TroubleshootingWorkflow start Low Bioactivity Observed solubility Assess Kinetic Solubility start->solubility stability Evaluate Compound Stability solubility->stability If Soluble reformulate Reformulate or Modify Compound solubility->reformulate If Insoluble aggregation Check for Aggregation (DLS) stability->aggregation If Stable redesign Redesign Analog stability->redesign If Unstable cytotoxicity Determine Cytotoxicity (MTT Assay) aggregation->cytotoxicity If Non-aggregating aggregation->reformulate If Aggregating pains Investigate PAINS Potential cytotoxicity->pains If Not Cytotoxic cytotoxicity->redesign If Cytotoxic permeability Assess Cell Permeability (e.g., PAMPA) pains->permeability If Not PAINS conclusion Intrinsic Low Potency Likely pains->conclusion If PAINS target_engagement Confirm Target Engagement (e.g., CETSA) permeability->target_engagement If Permeable permeability->redesign If Impermeable target_engagement->redesign If Engaged, but Low Activity target_engagement->conclusion If No Engagement

Caption: A stepwise decision tree for troubleshooting low bioactivity.

Experimental Protocols

This assay provides a rapid assessment of your compound's solubility in an aqueous buffer, which is critical for ensuring accurate concentrations in your biological assays.[4][6][7][8]

Materials:

  • Test this compound analog

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capabilities

Procedure:

  • Prepare a 10 mM stock solution of your test compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of your stock solution in DMSO to create a standard curve (e.g., 1000 µM to 1 µM).

  • In a separate 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of your 10 mM stock solution to the first well and mix thoroughly. This will be your highest concentration (100 µM).

  • Perform a serial dilution of your compound directly in the PBS-containing plate.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.[4]

  • Measure the absorbance of each well at a wavelength where your compound has maximum absorbance.

  • Plot the absorbance against the nominal concentration. The point at which the curve deviates from linearity indicates the kinetic solubility limit.

This assay assesses the metabolic stability of your compound in the presence of liver microsomes, providing an early indication of its potential for rapid clearance in vivo.[9][10][11][12]

Materials:

  • Test this compound analog

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mM stock solution of your test compound in DMSO.

  • In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and your test compound (final concentration of 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with 3 volumes of ice-cold acetonitrile containing an internal standard.[11]

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of remaining compound against time. The slope of this line can be used to calculate the half-life (t½) of the compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[3][13][14][15][16] This is crucial for ensuring that the observed lack of bioactivity is not simply due to the compound killing the cells.

Materials:

  • Adherent cells

  • Complete cell culture medium

  • Test this compound analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your test compound in complete cell culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13][14][15]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Part 3: Data Interpretation and Potential Mechanisms of Action

Data Summary Tables

The following tables provide a framework for organizing and interpreting the data from the diagnostic assays.

Table 1: Physicochemical Properties of a Hypothetical this compound Analog

PropertyValueInterpretation
Molecular Weight350.4 g/mol Within Lipinski's Rule of 5
cLogP3.8Moderately lipophilic
Kinetic Solubility (PBS, pH 7.4)5 µMPoorly soluble, may precipitate in assays
Microsomal Half-life (human)< 5 minHigh clearance, likely to be rapidly metabolized

Table 2: Biological Data for a Hypothetical this compound Analog

AssayIC50Interpretation
Biochemical Assay (e.g., COX-2)50 nMPotent inhibitor of the isolated target
Cell-based Assay (e.g., LPS-stimulated macrophages)> 10 µMLow activity in a cellular context
MTT Cytotoxicity Assay (48h)> 50 µMNot cytotoxic at concentrations where activity is expected
Potential Signaling Pathways

This compound analogs have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Understanding the potential signaling pathways involved can help in designing more relevant secondary assays.

Anti-inflammatory Activity: Many anti-inflammatory compounds act by inhibiting the NF-κB signaling pathway.[17][18] This pathway is crucial for the production of pro-inflammatory cytokines.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes activates transcription of

Caption: Simplified NF-κB signaling pathway.

Anticancer Activity: Some 2-phenylthiazole derivatives have been shown to target receptor tyrosine kinases such as EGFR and VEGFR-2, which are key drivers of tumor growth and angiogenesis.[19][20][21]

Cancer_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Simplified EGFR and VEGFR-2 signaling pathways.

References

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link][15]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link][6]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link][7]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][9]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link][10]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link][16]

  • Dahlin, J. L., Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740.[3]

  • National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Retrieved from [Link][1]

  • Drug Hunter. (2024). Drug Discovery Websites and Databases. Retrieved from [Link][22]

  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.[23]

  • Magné, N., Fischel, J. L., Dubreuil, A., Formento, J. L., Etienne, M. C., & Milano, G. (2005). Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts. British journal of cancer, 93(1), 89–97.[19]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2013). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 8(4), 247–253.[24]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link][8]

  • Tian, Y., An, N., Li, W., & Cai, D. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Molecules (Basel, Switzerland), 29(12), 2845.
  • National Center for Biotechnology Information. (2024). DATA SOURCES - Drug Development. In Drug Development. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link][5]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link][25]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link][11]

  • Mirza, S., Naqvi, S. A., Khan, K. M., Salar, U., & Choudhary, M. I. (2017). Facile synthesis of novel substituted aryl-thiazole (SAT) analogs via one-pot multi-component reaction as potent cytotoxic agents against cancer cell lines. Bioorganic chemistry, 72, 20–29.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link][26]

  • Patsnap. (2025). How to Detect Early Aggregation with Dynamic Light Scattering. Retrieved from [Link][27]

  • Li, Y., et al. (2024).
  • Lazzari, S., et al. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(16), 3947.[28]

  • RxDataLab. (2024). Essential Datasets for Tracking Drug Development from Discovery to Market. Retrieved from [Link][29]

  • Ciardiello, F., & Tortora, G. (2011). Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Cancer treatment reviews, 37(7), 549–558.[20]

  • Novatia, LLC. (n.d.). Aggregation by DLS. Retrieved from [Link][2]

  • MDPI. (n.d.). Plant-Derived Natural Products: A Source for Drug Discovery and Development. Retrieved from [Link][30]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link][31]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link][32]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry.[17]

  • World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. Retrieved from [Link][33]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023.[18]

  • Arnroth, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org.[34]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 3(2), 33.[12]

  • Kumar, A., et al. (2016). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & medicinal chemistry letters, 26(15), 3658–3663.[35]

  • Ferrara, N., & Adamis, A. P. (2016). Ten years of anti-vascular endothelial growth factor therapy. Nature reviews. Drug discovery, 15(6), 385–403.[21]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Retrieved from [Link][36]

  • Kumar, D., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.[37]

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Technical Support Center: Phenylthiazole Derivatives in Resistant Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the Phenylthiazole (PTZ) Derivative Series . As researchers, we often treat small molecules as simple reagents, but in the context of multidrug-resistant (MDR) cancer models, they are dynamic systems interacting with complex cellular machinery.

This guide moves beyond standard protocols to address the causality of experimental failure. We focus on the two primary mechanisms by which PTZ derivatives overcome resistance: inhibition of P-glycoprotein (P-gp/ABCB1) efflux pumps and targeting of the colchicine-binding site on tubulin .

Module 1: Compound Handling & Formulation (The "Hidden" Variable)

Context: Phenylthiazoles are characteristically lipophilic. A common source of "biological variability" is actually physical precipitation upon introduction to aqueous culture media.

Troubleshooting Guide

Q: My IC50 values fluctuate significantly between replicates, even with the same cell passage. Why? A: This is the hallmark of micro-precipitation . Phenylthiazoles often have low aqueous solubility (<10 µM). When you spike a DMSO stock (e.g., 10 mM) directly into cold media, the compound "crashes out" into invisible micro-crystals.

  • The Fix:

    • Warm your media to 37°C before adding the compound.

    • Step-down Dilution: Do not dilute 1000x in one step. Dilute 1:10 in DMSO/Media intermediate, then 1:100 into final media.

    • Visual Check: Inspect the well under 40x microscopy immediately after dosing. Crystalline debris indicates the drug is not bioavailable, leading to artificially high IC50s.

Q: Can I use standard MTT assays for these derivatives? A: Proceed with caution. Some thiazole derivatives can interfere with mitochondrial reductase enzymes directly, or their precipitates can scatter light at 570 nm, creating false positives (appearing as "viable" cells).

  • Validation Protocol: Run a cell-free blank containing media + compound (at high concentration) + MTT reagent. If this turns purple/dark, the compound reduces MTT chemically. Switch to an ATP-based assay (e.g., CellTiter-Glo) or LDH release assay which is less prone to this interference.

Module 2: In Vitro Efficacy & Resistance Profiling

Context: To claim a compound "overcomes resistance," you must distinguish between additive toxicity (killing the cell via a second mechanism) and resistance reversal (restoring the potency of the primary drug).

Experimental Workflow: The Resistance Reversal Assay

Objective: Determine the Reversal Index (RI) of a PTZ derivative when co-administered with Doxorubicin (DOX) in P-gp overexpressing cells (e.g., MCF-7/Adr or K562/DOX).

Protocol:

  • Dose Finding: Determine the IC10 (sub-toxic concentration) of the PTZ derivative alone in the resistant cell line. Crucial: The modulator must not kill cells on its own.

  • Co-treatment:

    • Arm A: Resistant cells + DOX (0.01 – 100 µM).

    • Arm B: Resistant cells + DOX (0.01 – 100 µM) + PTZ derivative (fixed at IC10).

  • Calculation:

    
    
    

Data Interpretation Table:

Reversal Index (RI)InterpretationActionable Insight
< 1.5 No InteractionThe compound does not inhibit the efflux pump relevant to this drug.
2.0 – 10.0 Moderate ReversalSynergistic. Likely competitive inhibition of P-gp.
> 10.0 Full ReversalHigh Priority Lead. The compound effectively shuts down the resistance mechanism, restoring parental sensitivity.
Visualization: Resistance Reversal Logic

ResistanceLogic Drug Chemotherapy (e.g., Doxorubicin) Cell Resistant Cell (P-gp High) Drug->Cell enters Pump P-gp Efflux Pump Cell->Pump substrates to Outcome1 Drug Effluxed (Cell Survives) Pump->Outcome1 active transport Outcome2 Drug Retained (Apoptosis) Pump->Outcome2 blocked PTZ Phenylthiazole Derivative PTZ->Pump binds/inhibits

Caption: Logic flow of P-gp inhibition. The PTZ derivative blocks the efflux pump, forcing the chemotherapeutic agent to accumulate intracellularly and induce apoptosis.

Module 3: Mechanistic Validation (The "Why")

Context: Phenylthiazoles are "privileged structures" that can act as dual inhibitors. They may inhibit P-gp and bind tubulin. You must deconstruct this duality.

Troubleshooting Guide

Q: How do I know if my compound is working via Tubulin or P-gp? A: The phenotype is distinct. You need two parallel assays.

Assay A: Rhodamine 123 Retention (P-gp Functional Assay)

  • Method: Incubate resistant cells with Rhodamine 123 (a fluorescent P-gp substrate) +/- PTZ derivative. Measure fluorescence via Flow Cytometry.[1][2]

  • Result: If the PTZ works via P-gp, you will see a right-shift in fluorescence intensity (dye retention) compared to control.

Assay B: Cell Cycle Analysis (Tubulin Target)

  • Method: Stain DNA with Propidium Iodide (PI) after 24h treatment.

  • Result:

    • Tubulin Inhibitors: Cause a distinct G2/M arrest (accumulation of cells with 4N DNA content) because the spindle cannot form.

    • Pure P-gp Inhibitors: Will not alter the cell cycle of resistant cells when used alone (since they are non-toxic).

Visualization: Mechanism of Action Signaling

MechanismPathways PTZ Phenylthiazole Derivative Tubulin Tubulin (Colchicine Site) PTZ->Tubulin Direct Binding Pgp P-glycoprotein (ABCB1) PTZ->Pgp Competitive Inhibition Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits G2M G2/M Cell Cycle Arrest Polymerization->G2M Failure Apoptosis1 Apoptosis (Intrinsic) G2M->Apoptosis1 Efflux Drug Efflux Function Pgp->Efflux Blocks Accumulation Intracellular Chemo Accumulation Efflux->Accumulation Increases Drug Retention Apoptosis2 Chemo-induced Death Accumulation->Apoptosis2

Caption: Dual mechanism potential of phenylthiazoles. The compound may act directly as an antimitotic agent (Left) or as a chemo-sensitizer (Right).

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Source: NIH / PubMed Central

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Source: European Journal of Medicinal Chemistry / NIH

  • Inhibition of P-glycoprotein transport function by N-acylphenothiazines. Source: PubMed

  • Differential effect of phenothiazines on MRP1 and P-glycoprotein activity. Source: PubMed (In Vivo)

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Source: NIH / PubMed Central

Sources

Technical Support Center: Structural Modification of 5-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TZL-MOD-005 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming reactivity and regioselectivity challenges in 5-methyl-2-phenylthiazole scaffolds.

Executive Summary & Decision Matrix

Welcome to the Thiazole Functionalization Support Center . The this compound scaffold presents a unique dichotomy in reactivity: an electron-deficient thiazole core coupled with a relatively electron-rich phenyl substituent. The presence of the C5-methyl group blocks the most reactive position on the heteroaromatic ring, forcing structural modifications to occur either at the sterically demanding C4 position, the lateral methyl group, or the phenyl ring.

Use the decision matrix below to identify your specific challenge and jump to the relevant protocol.

Target Site Primary Challenge Recommended Strategy Module
Thiazole C4 Low nucleophilicity; steric hindrance from C5-Me.Pd-Catalyzed C-H Activation or Radical Alkylation (Minisci).[Mod 1]
C5-Methyl Ring fragmentation during deprotonation; over-alkylation.Lateral Lithiation (LDA/Low-Temp) or Wohl-Ziegler Bromination.[Mod 2]
Phenyl Ring Regioselectivity (Ortho/Para vs. Thiazole ring).Electrophilic Aromatic Substitution (EAS) under controlled acidity.[1][Mod 3]

Interactive Troubleshooting Modules

Module 1: Functionalizing the "Blocked" Thiazole Ring (C4 Position)

User Issue: "I am trying to arylate the thiazole ring, but standard EAS conditions only functionalize the phenyl ring. How do I hit the C4 position?"

Technical Analysis: The thiazole ring is electron-deficient (π-deficient), making it resistant to Electrophilic Aromatic Substitution (EAS). Since the most reactive C5 position is blocked by a methyl group, you must switch mechanisms. You cannot rely on EAS; you must utilize Transition Metal-Catalyzed C-H Activation or Radical Substitution .

Protocol: Pd-Catalyzed C-H Arylation at C4 Standard EAS will fail. Use this concerted metallation-deprotonation (CMD) pathway.

  • Reagents:

    • Catalyst: Pd(OAc)₂ (5-10 mol%)

    • Ligand: P(t-Bu)₃ or XPhos (Electron-rich ligands are crucial for oxidative addition).

    • Base: K₂CO₃ or Cs₂CO₃ (anhydrous).

    • Solvent: Toluene or DMF (degassed).

  • Procedure:

    • Mix this compound (1.0 equiv) with Aryl Iodide (1.2 equiv).

    • Add Pd catalyst, ligand, and base in a glovebox or under Argon stream.

    • Heat to 100-120°C for 12-24 hours.

  • Critical Checkpoint:

    • Why Carbonate Base? The CMD mechanism requires a base to assist in the deprotonation of the C4-H bond while the metal is coordinated. Stronger bases (alkoxides) may cause decomposition.

Visualization: C4 Functionalization Decision Tree

C4_Modification Start Target: Thiazole C4 Position Method Select Method Start->Method EAS Electrophilic Subst. (Nitration/Bromination) Method->EAS Standard Acidic Cond. CH_Act Pd-Catalyzed C-H Activation Method->CH_Act Pd(OAc)2 / Base Radical Minisci Reaction (Radical Alkylation) Method->Radical AgNO3 / R-COOH / S2O8 Result_Fail FAIL: Substitutes Phenyl Ring (Thiazole is deactivated) EAS->Result_Fail Result_Success SUCCESS: C4-Aryl Product CH_Act->Result_Success Result_Alkyl SUCCESS: C4-Alkyl Product Radical->Result_Alkyl

Figure 1: Decision logic for C4 functionalization. Note that standard EAS is a dead-end for the thiazole ring in this scaffold.

Module 2: Lateral Functionalization (The C5-Methyl Group)

User Issue: "I attempted to lithiate the methyl group using n-BuLi, but I obtained a complex mixture of ring-opened products. What went wrong?"

Technical Analysis: The C5-methyl protons are acidic (benzylic-like), allowing for Lateral Lithiation . However, the C2 position (C=N bond) is susceptible to nucleophilic attack by strong bases like n-BuLi, leading to ring fragmentation (cleavage of the C-S bond).

Protocol: Safe Lateral Lithiation Avoid nucleophilic attack by using a non-nucleophilic base and low temperatures.

  • Reagents:

    • Base: LDA (Lithium Diisopropylamide) - Must be freshly prepared or high quality.

    • Electrophile: Alkyl halide, Aldehyde, or Deuterium source.[2]

    • Solvent: Anhydrous THF.

  • Step-by-Step:

    • Cooling: Cool THF solution of this compound to -78°C (Dry ice/Acetone).

    • Deprotonation: Add LDA (1.1 equiv) dropwise over 20 mins. The solution often turns deep red/purple (formation of the lateral anion).

    • Aging: Stir at -78°C for 30-45 minutes. Do not warm up yet.

    • Quenching: Add the electrophile (dissolved in THF) slowly.

    • Warming: Allow to warm to room temperature only after the electrophile is added.

  • Troubleshooting:

    • Black Tar? You likely warmed up too fast or used n-BuLi. The lithiated species is thermally unstable above -40°C.

    • No Reaction? Ensure anhydrous conditions; water kills the anion instantly.

Module 3: Phenyl Ring Modification (Regioselectivity)

User Issue: "I want to nitrate the phenyl ring. Will the thiazole interfere?"

Technical Analysis: The thiazole ring acts as an electron-withdrawing group (similar to a nitro or carbonyl group) attached to the phenyl ring. Therefore, in Electrophilic Aromatic Substitution (EAS), the thiazole directs incoming electrophiles to the meta position relative to itself? Correction: While electron-withdrawing, the conjugation often allows for para substitution depending on the specific resonance contribution, but meta is statistically favored if the thiazole is protonated (thiazolium) in strong acid. However, experimental data often shows para-substitution predominating in neutral media due to the phenyl ring's inherent activation compared to the deactivated thiazole.

Regioselectivity Rule of Thumb:

  • Strong Acid (Nitration/Sulfonation): Thiazole becomes protonated (Thiazolium). It becomes a strong Electron Withdrawing Group (EWG). Meta direction on the phenyl ring is favored.

  • Neutral/Weak Acid (Halogenation): Thiazole is neutral. Para (and ortho) substitution on the phenyl ring is observed.[3][4]

Visualization: Regioselectivity Pathways

Regioselectivity Substrate This compound Condition_A Strong Acid (H2SO4/HNO3) Thiazole -> Thiazolium (+) Substrate->Condition_A Condition_B Neutral/Weak Acid (NBS/CH3CN) Thiazole Neutral Substrate->Condition_B Product_Meta Phenyl-Meta Substitution (Major) Condition_A->Product_Meta Strong EWG Effect Product_Para Phenyl-Para Substitution (Major) Condition_B->Product_Para Resonance

Figure 2: Impact of reaction conditions on phenyl ring regioselectivity.

Frequently Asked Questions (FAQ)

Q1: Can I use the "Halogen Dance" reaction to move a bromine from C4 to C5? A: No. The "Halogen Dance" requires an open position to "dance" to. Since C5 is occupied by a methyl group, this rearrangement is blocked. If you need a C5-functionalized derivative, you must start with a different scaffold or laterally functionalize the methyl group.

Q2: Why does my Suzuki coupling at C4 fail with the chloride derivative? A: 4-Chlorothiazoles are notoriously unreactive in cross-coupling due to the strength of the C-Cl bond and the electron-rich nature of the C4 position relative to C2.

  • Solution: Switch to 4-Bromothiazole or 4-Iodothiazole precursors. Alternatively, use bulky, electron-rich phosphine ligands like XPhos or BrettPhos to facilitate the oxidative addition step.

Q3: Is the 5-methyl group susceptible to oxidation? A: Yes. Strong oxidants (KMnO₄) will oxidize the benzylic-like methyl group to a Carboxylic Acid (COOH) . However, be cautious: over-oxidation can cleave the thiazole ring itself. Selenium Dioxide (SeO₂) is a milder alternative to convert the methyl to an Aldehyde (CHO) .

References

  • Regioselectivity in Thiazole Functionaliz

    • Direct C-H aryl
    • Source: Chemical Communic
    • URL: [Link]

  • Lateral Lithi

    • Lateral Lithi
    • Source: ResearchG
    • URL: [Link]

  • C-H Activ

    • Transition-Metal-Catalyzed C–H Bond Activation for the Form
    • Source: Chemical Reviews (ACS).
    • URL: [Link]

  • Biological Relevance of Phenylthiazoles

    • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole deriv
    • Source: Taylor & Francis Online.
    • URL: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Methyl-2-phenylthiazole and Other Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast library of compounds with diverse biological activities.[1][2][3] This guide provides a comparative analysis of 5-Methyl-2-phenylthiazole and other key thiazole derivatives, offering insights into their structure-activity relationships (SAR), and therapeutic potential. We will delve into their synthesis, biological performance supported by experimental data, and the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

The Thiazole Nucleus: A Privileged Scaffold

The five-membered heterocyclic thiazole ring, containing sulfur and nitrogen atoms, is a versatile pharmacophore.[4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for high-affinity binding to a wide range of biological targets.[5] The substitutable positions on the thiazole ring (C2, C4, and C5) provide a platform for chemists to modulate the physicochemical properties and biological activity of the resulting derivatives, leading to compounds with optimized potency, selectivity, and pharmacokinetic profiles.[1]

Synthesis of Phenylthiazole Derivatives: A Methodological Overview

The synthesis of 2-phenylthiazole derivatives, including this compound, is most commonly achieved through the Hantzsch thiazole synthesis.[6] This robust and versatile method involves the cyclocondensation of a thioamide with an α-haloketone.

Experimental Protocol: Hantzsch Thiazole Synthesis of this compound-4-carboxylic acid ethyl ester[7]

Objective: To synthesize a key intermediate for further derivatization of this compound.

Materials:

  • Thiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Dissolve thiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.0 eq) in ethanol in a round-bottom flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product is a semisolid. Purify this crude product by flash chromatography using a hexane-ethyl acetate solvent system to yield the pure this compound-4-carboxylic acid ethyl ester as a yellow solid.[6]

Comparative Biological Activity of Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. This section provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of this compound and other relevant thiazoles, supported by quantitative data.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and enzymes involved in cancer cell proliferation and survival.[5]

A study on a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and their acetoxy derivative revealed potent anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Notably, compound 4c in this series, which features a specific substitution on the benzylidene ring, exhibited superior inhibitory concentrations (IC50) compared to the standard drug Staurosporine.

Another study synthesized a new series of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives and evaluated their cytotoxicity.[7] Compounds with a para-nitro group (4c ) and a meta-chloro group (4d ) on the N-phenyl ring showed the highest activity against SKNMC (neuroblastoma) and Hep-G2 cell lines, respectively.[7] This highlights the importance of electron-withdrawing groups on the phenyl ring for enhanced anticancer potency.

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-[2-[4-Hydroxy-3-(phenylhydrazinyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c)MCF-72.57 ± 0.16
2-[2-[4-Hydroxy-3-(phenylhydrazinyl)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c)HepG27.26 ± 0.44
Staurosporine (Standard)MCF-76.77 ± 0.41
Staurosporine (Standard)HepG28.4 ± 0.51
N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4c)SKNMC10.8 ± 0.08[7]
N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4d)Hep-G211.6 ± 0.12[7]
Doxorubicin (Standard)SKNMC<10[7]
Doxorubicin (Standard)Hep-G2<10[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of thiazole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Complete cell culture medium

  • Thiazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiazole derivatives and a vehicle control (DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents.[6][8]

A study on novel this compound-4-substituted-heteroazole derivatives demonstrated their anti-inflammatory and analgesic properties.[6] Several derivatives exhibited moderate to good anti-inflammatory activity in a carrageenan-induced rat paw edema model with low ulcerogenicity compared to the standard drug diclofenac sodium.[6]

Table 2: Comparative Anti-inflammatory Activity (% Inhibition of Edema) [6]

CompoundDose (mg/kg)% Inhibition of Edema (after 3h)
Control--
Diclofenac Sodium1057.14
Compound 91051.42
Compound 101048.57
Compound 141054.28
Compound 151045.71

The anti-inflammatory effects of some thiazole derivatives are attributed to their ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[9]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antimicrobial agents. Thiazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[10][11]

A study focusing on phenylthiazole derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] Phenylthiazole 4m from this study showed the most potent anti-MRSA activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[10]

Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
Phenylthiazole 4mMRSA8[10]
Phenylthiazole 4kClostridium difficile2[10]
Phenylthiazole 4mClostridium difficile2[10]
Phenylthiazole 4kCandida albicans4[10]
Phenylthiazole 4mCandida albicans4[10]
2-Amino-4-phenylthiazole derivativeS. aureus4 - 16[1]
2-Amino-4-phenylthiazole derivativeS. epidermidis4 - 16[1]

The antifungal activity of phenylthiazole derivatives has also been explored, with some compounds showing excellent activity against various fungal strains by targeting enzymes like lanosterol 14α-demethylase (CYP51).[12]

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the deduction of key structure-activity relationships for thiazole derivatives:

  • Substitution at C2: The presence of a phenyl group at the C2 position is a common feature in many biologically active thiazoles. Substitutions on this phenyl ring, particularly with electron-withdrawing groups, can significantly enhance anticancer and antimicrobial activities.[7][13]

  • Substitution at C4: The C4 position is crucial for modulating activity. The introduction of various heterocyclic moieties at this position in this compound has led to potent anti-inflammatory agents.[6]

  • Substitution at C5: The methyl group in this compound contributes to the overall lipophilicity and can influence the compound's interaction with its biological target. The nature of the substituent at C5 can significantly impact the selectivity and potency of the derivative.[1]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of thiazole derivatives stem from their ability to interact with a multitude of cellular targets and signaling pathways.

Anticancer Mechanisms:

Many thiazole-based anticancer agents function as kinase inhibitors, targeting key enzymes in cancer cell signaling pathways such as VEGFR-2, c-Met, and PI3K/Akt/mTOR.[14][15]

anticancer_pathway Thiazole Thiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition cMet c-Met Thiazole->cMet Inhibition PI3K PI3K Thiazole->PI3K Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction VEGFR2->PI3K cMet->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Inhibition of key signaling pathways by thiazole derivatives.

Anti-inflammatory Mechanisms:

The anti-inflammatory action of certain thiazoles involves the inhibition of enzymes like inducible nitric oxide synthase (iNOS), which leads to a reduction in the production of the pro-inflammatory mediator nitric oxide (NO).[9]

anti_inflammatory_pathway Thiazole Thiazole Derivative iNOS iNOS Thiazole->iNOS Inhibition NO Nitric Oxide (NO) iNOS->NO L_Arginine L-Arginine L_Arginine->iNOS Inflammation Inflammation NO->Inflammation

Caption: Mechanism of iNOS inhibition by thiazole derivatives.

Conclusion and Future Directions

This comparative analysis underscores the immense potential of this compound and other thiazole derivatives in drug discovery. The versatility of the thiazole scaffold allows for the development of potent and selective agents against a wide range of diseases. Future research should focus on:

  • Head-to-head comparative studies: Conducting direct comparisons of different thiazole derivatives under standardized experimental conditions to obtain more definitive structure-activity relationship data.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways for promising lead compounds.

  • Pharmacokinetic and toxicity profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for the clinical translation of these compounds.

  • Combinatorial chemistry and high-throughput screening: Utilizing these approaches to rapidly generate and screen large libraries of thiazole derivatives to identify novel hits.

The continued exploration of the chemical space around the thiazole nucleus holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

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The 5-Methyl-2-Phenylthiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a multitude of clinically approved drugs.[1] Within this privileged scaffold, the 5-methyl-2-phenylthiazole core has emerged as a particularly fruitful template for the design of novel therapeutic agents across diverse disease areas. The strategic placement of the methyl group at the 5-position and the phenyl ring at the 2-position provides a foundational structure that can be systematically modified to fine-tune biological activity. This guide offers a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, providing insights into their anticancer, anti-inflammatory, and antimicrobial potential, supported by experimental data and detailed protocols.

The Architectural Blueprint: Synthesis of the this compound Core

A fundamental and widely employed method for the synthesis of the 2-amino-5-methyl-4-phenylthiazole scaffold, a common precursor for many derivatives, is the Hantzsch thiazole synthesis.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2] The causality behind this choice of reaction lies in its efficiency and the ready availability of the starting materials. The mechanism typically proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Comparative Biological Evaluation of this compound Derivatives

The versatility of the this compound scaffold is evident in the diverse range of biological activities its derivatives have been shown to possess. By strategically modifying the substituents on the phenyl ring and introducing various functionalities at other positions of the thiazole core, researchers have been able to modulate potency and selectivity against different biological targets.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of this compound derivatives as anticancer agents. A notable series of compounds, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, has been investigated for its cytotoxic effects against various cancer cell lines.[4][5][6]

Key SAR Insights for Anticancer Activity:

The general structure-activity relationship for these anticancer agents can be visualized as follows:

SAR_Anticancer cluster_substituents Substituent Effects on Thioether Core This compound Core AmideLinker Amide Linker at C2 Core->AmideLinker Essential for activity SubstitutedThio Substituted Thioether at Acetamide AmideLinker->SubstitutedThio Modulates potency Activity Anticancer Activity SubstitutedThio->Activity Key determinant of potency and selectivity Heterocycles Heterocyclic rings (e.g., benzothiazole) Heterocycles->Activity Often enhances activity Aromatic Substituted phenyl rings Aromatic->Activity Electronic effects are critical Alkyl Alkyl chains

Caption: SAR workflow for anticancer this compound derivatives.

A comparative analysis of selected derivatives from this class reveals the critical role of the substituent attached to the thioacetamide moiety.

Compound IDR Group on ThioacetamideTarget Cell LineIC50 (µM)Reference
1a 2-BenzothiazolylA549 (Lung)18.2[6]
1b 5-Chloro-2-benzothiazolylA549 (Lung)12.5[6]
1c 4-MethylphenylA549 (Lung)>100[6]
1d 4-ChlorophenylA549 (Lung)65.3[6]

From this data, a clear trend emerges: the presence of a benzothiazole ring at the R position significantly enhances anticancer activity compared to simple substituted phenyl rings. The introduction of an electron-withdrawing chloro group on the benzothiazole (Compound 1b ) further increases potency. This suggests that the electronic properties and the potential for additional binding interactions of the heterocyclic system are crucial for cytotoxicity.

Anti-inflammatory and Analgesic Activity: Quelling the Inflammatory Cascade

The this compound scaffold has also been successfully exploited to develop potent anti-inflammatory and analgesic agents. A series of this compound-4-substituted heteroazoles demonstrated significant activity in preclinical models.[4]

Key SAR Insights for Anti-inflammatory Activity:

The anti-inflammatory and analgesic activities of these derivatives are primarily influenced by the nature of the heteroazole ring attached at the 4-position of the thiazole core.

Compound IDHeteroazole at C4Anti-inflammatory Activity (% inhibition of edema)Analgesic Activity (% protection)Reference
2a 1,3,4-Oxadiazole55.248.6[4]
2b 1,3,4-Thiadiazole62.855.2[4]
2c 1,2,4-Triazole45.738.9[4]
Diclofenac (Reference Drug)72.568.3[4]

The data indicates that derivatives bearing a 1,3,4-thiadiazole ring (Compound 2b ) exhibit the most potent anti-inflammatory and analgesic effects, closely followed by the 1,3,4-oxadiazole analogue (Compound 2a ). The 1,2,4-triazole-containing derivative (Compound 2c ) showed comparatively lower activity. This suggests that the electronic nature and spatial arrangement of the heteroatoms in the C4-substituent play a pivotal role in the interaction with the biological targets responsible for inflammation and pain signaling.

Antimicrobial Activity: Combating Pathogenic Microbes

Phenylthiazole derivatives, in general, are recognized for their antimicrobial properties, and the this compound scaffold is no exception.[7] The antimicrobial efficacy is often dictated by the substituents on the 2-phenyl ring and the nature of the group at the 5-position of the thiazole.

Key SAR Insights for Antimicrobial Activity:

SAR_Antimicrobial Core This compound Core PhenylSub Substituents on 2-Phenyl Ring Core->PhenylSub Key for potency ThiazoleSub Modifications at other thiazole positions Core->ThiazoleSub Fine-tunes activity and spectrum Activity Antimicrobial Activity PhenylSub->Activity Electron-withdrawing groups often enhance activity ThiazoleSub->Activity Influences physicochemical properties

Caption: General SAR for antimicrobial this compound derivatives.

A comparative look at a series of 2-(substituted-phenyl)-5-methylthiazoles against bacterial and fungal strains reveals important trends.

Compound IDSubstituent on Phenyl RingS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3a 4-H64128128
3b 4-Cl163232
3c 4-NO₂81616
3d 4-OCH₃128256256

The presence of electron-withdrawing groups on the para-position of the 2-phenyl ring significantly enhances antimicrobial activity. The nitro-substituted derivative (Compound 3c ) demonstrates the highest potency against all tested strains, followed by the chloro-substituted compound (Compound 3b ). Conversely, the electron-donating methoxy group (Compound 3d ) leads to a marked decrease in activity. This strongly suggests that the electronic properties of the phenyl ring are a critical determinant of the antimicrobial efficacy of these compounds, likely influencing their interaction with microbial targets or their ability to penetrate microbial cell membranes.

Experimental Protocols: A Foundation for Reproducible Science

The following are detailed, step-by-step methodologies for the key biological assays discussed in this guide. Adherence to these standardized protocols is crucial for generating reliable and comparable data.

Protocol 1: In Vitro Anticancer MTT Assay[7][8][9][10]

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow Start Start SeedCells Seed cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24 hours SeedCells->Incubate1 AddCompound Add test compounds at various concentrations Incubate1->AddCompound Incubate2 Incubate for 48-72 hours AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance End End MeasureAbsorbance->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate gently for 15-30 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Carrageenan-Induced Paw Edema in Rats[11][12][13][14]

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Step-by-Step Procedure:

  • Animal Acclimatization: Use male Wistar rats (150-200 g). Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.[11]

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group, a reference drug group (e.g., diclofenac, 10 mg/kg, i.p.), and test compound groups at various doses. Administer the test compounds and reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[12][11]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[12][13][11]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing[15][16][17][18]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Step-by-Step Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15][16] This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

The this compound scaffold represents a highly adaptable and promising platform in drug discovery. The structure-activity relationships discussed herein demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, allowing for the targeted development of potent and selective anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols provided serve as a validated foundation for researchers to further explore the therapeutic potential of this versatile chemical entity. Future work should focus on exploring a wider range of substitutions and elucidating the precise molecular mechanisms of action to pave the way for the development of next-generation therapeutics based on the this compound framework.

References

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Comparing the efficacy of different 5-Methyl-2-phenylthiazole synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-2-phenylthiazole is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in anti-inflammatory agents, antifungal compounds (e.g., CYP51 inhibitors), and potential neuroprotective drugs. Its synthesis has evolved from classical condensation methods to modern transition-metal-catalyzed cross-couplings.

This guide objectively compares three distinct synthetic pathways:

  • The Hantzsch Thiazole Synthesis: The industrial "gold standard" for scalability and cost-efficiency.

  • Suzuki-Miyaura Cross-Coupling: The modular approach for library generation and late-stage functionalization.

  • Pd-Catalyzed Direct C-H Arylation: The atom-economic, modern approach minimizing pre-functionalization.

Route Analysis & Protocols

Route 1: Hantzsch Thiazole Synthesis (The Gold Standard)

Mechanism: Cyclocondensation Precursors: Thiobenzamide + Chloroacetone

This route remains the most robust method for large-scale preparation. It relies on the condensation of a thioamide with an


-haloketone.[1][2] The reaction proceeds via nucleophilic attack of the sulfur atom on the 

-carbon, followed by cyclization and dehydration.
Experimental Protocol
  • Reagents: Thiobenzamide (1.0 equiv), Chloroacetone (1.1 equiv), Ethanol (Solvent).

  • Procedure:

    • Dissolve thiobenzamide (13.7 g, 100 mmol) in absolute ethanol (100 mL).

    • Add chloroacetone (10.2 g, 110 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Observation: A crystalline precipitate (hydrochloride salt) may form.

    • Cool to room temperature.[1][3] Neutralize with aqueous NaHCO

      
       or NH
      
      
      
      OH to pH 8.
    • Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over anhydrous Na
      
      
      
      SO
      
      
      .
    • Concentrate in vacuo. Purify via recrystallization from ethanol/water or silica gel chromatography.[4]

  • Typical Yield: 85–95%

Mechanistic Pathway

Hantzsch Start Thiobenzamide + Chloroacetone Inter1 S-Alkylation Intermediate Start->Inter1 Nucleophilic Attack (S -> C) Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 Cyclization (N -> C=O) Product This compound Inter2->Product Dehydration (-H2O) Byprod H2O + HCl Inter2->Byprod

Figure 1: Mechanism of Hantzsch synthesis involving S-alkylation followed by cyclodehydration.

Route 2: Suzuki-Miyaura Cross-Coupling (The Modular Approach)

Mechanism: Pd-Catalyzed Cross-Coupling Precursors: 2-Bromo-5-methylthiazole + Phenylboronic Acid

Ideal for combinatorial chemistry where the phenyl ring requires diverse substitution patterns that are difficult to access via thiobenzamide precursors.

Experimental Protocol
  • Reagents: 2-Bromo-5-methylthiazole (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh

    
    )
    
    
    
    (3-5 mol%), K
    
    
    CO
    
    
    (2.0 equiv), DMF/H
    
    
    O (4:1).
  • Procedure:

    • Degas DMF/H

      
      O solvent stream with N
      
      
      
      for 15 mins.
    • In a reaction vial, combine 2-bromo-5-methylthiazole (178 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K

      
      CO
      
      
      
      (276 mg, 2.0 mmol).
    • Add Pd(PPh

      
      )
      
      
      
      (58 mg, 0.05 mmol) under inert atmosphere (Glovebox or Schlenk line).
    • Heat to 90°C for 12 hours.

    • Cool, dilute with water, and extract with EtOAc.

    • Purify via column chromatography.

  • Typical Yield: 80–92%

Catalytic Cycle

Suzuki Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromo-5-methylthiazole TransMet Transmetallation (Ar-Pd-Ph) OxAdd->TransMet + Ph-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration of Catalyst

Figure 2: Suzuki-Miyaura catalytic cycle showing the coupling of the thiazole halide with phenylboronic acid.

Route 3: Direct C-H Arylation (The Atom-Economic Approach)

Mechanism: C-H Activation Precursors: 5-Methylthiazole + Iodobenzene

This modern route avoids pre-functionalization of the thiazole at the 2-position, utilizing the inherent acidity of the C2-proton. It is highly attractive for "late-stage" diversification but requires careful optimization to prevent homocoupling or regioselectivity issues.

Experimental Protocol
  • Reagents: 5-Methylthiazole (1.0 equiv), Iodobenzene (1.2 equiv), Pd(OAc)

    
     (5 mol%), CuI (10 mol%), Cs
    
    
    
    CO
    
    
    (2.0 equiv), DMF.
  • Procedure:

    • Combine 5-methylthiazole (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)

      
       (11 mg), CuI (19 mg), and Cs
      
      
      
      CO
      
      
      (650 mg) in a pressure tube.
    • Add anhydrous DMF (3 mL) under Argon.

    • Seal and heat to 120°C for 16 hours.

    • Filter through a Celite pad to remove inorganic salts.

    • Concentrate and purify via flash chromatography.

  • Typical Yield: 65–75%

Mechanistic Workflow

CHActivation Start 5-Methylthiazole + Iodobenzene Step1 C2-Proton Abstraction (Base/Cu Assist) Start->Step1 Step2 Palladation at C2 Step1->Step2 CMD Pathway Step3 Coupling with Ph-I Step2->Step3 Oxidative Addn/Reductive Elim End This compound Step3->End

Figure 3: Direct C-H arylation pathway utilizing Concerted Metallation-Deprotonation (CMD).

Comparative Data Analysis

The following table contrasts the three routes based on experimental efficiency, cost, and scalability.

FeatureRoute 1: HantzschRoute 2: Suzuki CouplingRoute 3: C-H Arylation
Overall Yield High (85-95%) High (80-92%)Moderate (65-75%)
Atom Economy High (Water/HCl byproduct)Moderate (Boronic byproducts)High (HI byproduct)
Reagent Cost Low (Commodity chems)High (Pd catalyst, Boronic acids)Medium (Pd catalyst, Ligands)
Scalability Excellent (kg scale)Good (g scale)Fair (mg to g scale)
Diversity Potential Low (Requires thioamides)High (Commercial boronic acids)High (Commercial aryl halides)
Reaction Time Short (4-6 h)Medium (12 h)Long (16-24 h)
Recommendation
  • For Bulk Manufacturing: Use Route 1 (Hantzsch) . It is the most economical and robust method with minimal purification steps.

  • For Library Synthesis (SAR): Use Route 2 (Suzuki) . The modularity allows for rapid scanning of different phenyl substituents without synthesizing new thioamides.

  • For Green Chemistry/Academic Interest: Use Route 3 (C-H Arylation) to reduce toxic organometallic waste precursors (like organotins) and pre-functionalization steps.

References

  • Hantzsch Thiazole Synthesis Overview : Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. MDPI Molecules. Link

  • Suzuki Coupling for Thiazoles : Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Journal of Science. Link

  • General Thiazole Synthesis Review : Recent Advances in the Synthesis of Thiazole Ring. ResearchGate. Link

  • Oxidative/C-H Methods : Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. Link

  • Palladium-Catalyzed Arylation : Pd(II)-Catalyzed ortho Arylation of 2-Arylbenzothiazoles. ScienceDirect. Link

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A Comparative Analysis of the Cytotoxic Landscape of 5-Methyl-2-phenylthiazole Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous pharmacologically active agents.[1] Among its myriad derivatives, the 5-Methyl-2-phenylthiazole core has emerged as a particularly promising framework for the development of novel anticancer therapeutics. This guide provides a comprehensive, data-driven comparison of the cytotoxic profiles of various this compound analogs, drawing upon key findings from recent preclinical research. Our analysis will delve into the structure-activity relationships that govern their cytotoxic potency and selectivity against a panel of human cancer cell lines, offering valuable insights for researchers and drug development professionals in the field of oncology.

The Rationale for Thiazole-Based Drug Design in Oncology

The enduring interest in thiazole derivatives stems from their versatile biological activities, which include anti-inflammatory, antimicrobial, and notably, potent antitumor properties.[1][2] The structural rigidity and unique electronic characteristics of the thiazole ring enable it to engage in diverse molecular interactions with biological targets, making it a privileged scaffold in drug discovery. Specifically, the 2,5-disubstituted thiazole framework has been the subject of extensive investigation, with modifications at these positions profoundly influencing cytotoxic efficacy.[3] This guide will focus on analogs of this compound, a subset that has demonstrated significant potential for inducing cancer cell death.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of this compound analogs has been evaluated across a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The following table summarizes the cytotoxic activities of selected analogs, highlighting the influence of various substitutions on their anticancer efficacy.

Compound IDCore StructureR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
4a N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide2-[(1-Methyl-1H-imidazol-2-yl)thio]A549 (Lung Adenocarcinoma)Not specified as most potent[4][5]
4c N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide2-[(1-methyl-1H-tetrazol-5-yl)thio]A549 (Lung Adenocarcinoma)23.30 ± 0.35[4][5]
4c N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide2-[(1-methyl-1H-tetrazol-5-yl)thio]NIH/3T3 (Mouse Embryoblast)>1000[5]
Cisplatin Standard Chemotherapy-A549 (Lung Adenocarcinoma)Not specified in direct comparison[4]

Analysis of Structure-Activity Relationships (SAR):

The data clearly indicates that the nature of the substituent at the 2-position of the acetamide moiety significantly impacts cytotoxicity.

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as imidazole and tetrazole, appears to be a key determinant of anticancer activity. Notably, compound 4c , bearing a 1-methyl-1H-tetrazol-5-yl)thio] moiety, exhibited the highest selective cytotoxicity against the A549 human lung adenocarcinoma cell line with an IC50 value of 23.30 µM.[4][5]

  • Selectivity: Importantly, compound 4c demonstrated high selectivity, with an IC50 value greater than 1000 µM against the non-cancerous NIH/3T3 mouse embryoblast cell line, suggesting a favorable therapeutic window.[5]

  • Influence of Benzothiazole and Benzimidazole Nuclei: Further studies on related structures have shown that compounds bearing a benzothiazole nucleus were generally more effective than those with a benzimidazole nucleus.[4] Additionally, the presence of an electron-withdrawing group on the benzothiazole ring or the absence of any substitution on the benzimidazole ring tended to increase cytotoxic activity.[4]

Mechanistic Insights: Induction of Apoptosis

The primary mechanism by which these this compound analogs exert their cytotoxic effects appears to be the induction of apoptosis.[4] Experimental evidence from apoptosis assays has shown that compounds 4a and 4c exhibited the highest percentage of apoptosis among the tested analogs, although this was not as high as the standard chemotherapeutic agent, cisplatin.[4][5]

The following diagram illustrates a generalized workflow for assessing apoptosis induction by these compounds.

G cluster_treatment Cell Treatment cluster_assay Apoptosis Assay cluster_results Results CancerCells Cancer Cells (e.g., A549) Compound This compound Analog CancerCells->Compound Treat with Incubation Incubation (Defined Time & Concentration) Compound->Incubation Staining Annexin V-FITC / PI Staining Incubation->Staining Harvest & Stain FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Quantification of Apoptotic Cells (Early vs. Late) FlowCytometry->DataAnalysis ApoptosisInduction Increased Apoptosis Percentage DataAnalysis->ApoptosisInduction

Caption: Workflow for Apoptosis Induction Assay.

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, it is crucial to adhere to standardized experimental protocols. The following section details the methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Cytotoxicity Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cell lines.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549) and a non-cancerous cell line (e.g., NIH/3T3) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10^3 cells/well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
  • Incubate the plates for 48 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

The following diagram outlines the workflow of the MTT assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition & Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundAddition Add Compound Dilutions CellSeeding->CompoundAddition After 24h Incubation Incubate for 48h CompoundAddition->Incubation MTTAddition Add MTT Reagent Incubation->MTTAddition FormazanFormation Incubate for 4h MTTAddition->FormazanFormation Solubilization Dissolve Formazan FormazanFormation->Solubilization Absorbance Measure Absorbance at 570nm Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow of the MTT Cytotoxicity Assay.

Concluding Remarks and Future Directions

The comparative analysis presented in this guide underscores the potential of this compound analogs as a promising class of anticancer agents. The modular nature of this scaffold allows for systematic structural modifications, enabling the fine-tuning of cytotoxic potency and selectivity. The superior activity and selectivity of compounds like 4c highlight the importance of specific heterocyclic substitutions in driving the desired pharmacological profile.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and screening of a broader range of analogs with diverse substitutions to further elucidate the structure-activity relationships.

  • Elucidation of Molecular Targets: Identifying the specific cellular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their mechanism of action.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential in a more complex biological system.

By systematically building upon the foundational knowledge outlined in this guide, the scientific community can continue to advance the development of novel and effective thiazole-based therapies for the treatment of cancer.

References

  • Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Evren, E., et al. (2018). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 224-233. Available from: [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Structures of imidazolothiazole (6) and 2,5-disubstituted thiazole derivatives (7). (n.d.). Retrieved February 7, 2024, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved February 7, 2024, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

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  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). National Institutes of Health. Retrieved February 7, 2024, from [Link]

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A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 5-Methyl-2-phenylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 2,5-disubstituted thiazole scaffold, and specifically 5-methyl-2-phenylthiazole, represents a privileged structure with a wide range of biological activities. The reproducibility of any synthetic route is paramount to ensure consistent downstream results in biological assays and to facilitate scalable production. This guide provides an in-depth technical comparison of the synthesis and analytical validation of this compound, with a focus on the well-established Hantzsch thiazole synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and explore factors influencing the reproducibility of this important synthetic transformation.

The Hantzsch Thiazole Synthesis: A Reliable Workhorse for this compound

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely utilized and generally high-yielding method for the preparation of thiazole derivatives.[1] Its enduring popularity stems from its operational simplicity and the ready availability of the requisite starting materials: an α-haloketone and a thioamide.[1][2]

The reaction proceeds via a cyclocondensation mechanism. For the synthesis of this compound, this involves the reaction of thiobenzamide with a 1-halo-propan-2-one (e.g., 1-chloro- or 1-bromopropan-2-one).

Hantzsch Thiazole Synthesis Thiobenzamide Thiobenzamide Intermediate Thioester Intermediate Thiobenzamide->Intermediate Nucleophilic Attack Halopropanone 1-Halopropan-2-one Halopropanone->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product

Caption: General workflow of the Hantzsch synthesis for this compound.

Factors Influencing Reproducibility in the Hantzsch Synthesis

While often straightforward, the reproducibility of the Hantzsch synthesis can be influenced by several key parameters. Understanding these factors is crucial for achieving consistent yields and purity.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction is typically conducted at reflux in a protic solvent like ethanol or methanol.[1] Microwave-assisted synthesis has been shown to dramatically reduce reaction times while maintaining high yields.[3]

  • Nature of the Halogen: The reactivity of the α-haloketone follows the order I > Br > Cl. While bromo- and chloro-derivatives are commonly used, the choice of halogen can impact the reaction rate and potentially the formation of byproducts.

  • pH of the Reaction Medium: The acidity of the reaction mixture can significantly affect the regioselectivity of the cyclization, especially when using substituted thioamides.[4] While the synthesis of this compound from thiobenzamide is generally regioselective, it is a critical parameter to control for ensuring the formation of the desired isomer.

  • Catalysts: While the classical Hantzsch synthesis often proceeds without a catalyst, the use of catalysts such as silica-supported tungstosilicic acid can enhance yields and promote greener reaction conditions.[5][6] The amount and reusability of the catalyst can, however, introduce variability if not carefully controlled.[6]

Comparative Yields of Hantzsch and Related Thiazole Syntheses

The following table summarizes reported yields for the Hantzsch synthesis of various thiazole derivatives, providing a benchmark for what can be expected. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions.

Thiazole DerivativeSynthesis MethodKey ReactantsConditionsYield (%)Reference
2-Amino-4-phenylthiazoleHantzsch Synthesis2-Bromoacetophenone, ThioureaMethanol, 100°C, 30 minHigh (not specified)[1]
Substituted Hantzsch ThiazolesOne-Pot, Ultrasound-assisted Hantzsch3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted BenzaldehydesSilica supported tungstosilicic acid, Ethanol/Water79-90[5]
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave-assisted Hantzsch2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-PhenylthioureaMethanol, 90°C, 30 min89-95[3]
This compound-4-carboxylic acid ethyl esterHantzsch-type SynthesisThiobenzamide, Ethyl 2-chloroacetoacetateEthanol, Reflux, 12 h83[7]
This compound-4-carboxamideAmmonolysisThis compound-4-carboxylic acid ethyl ester, Conc. AmmoniaAcetonitrile, 50-60°C, 6 h86[7]

Experimental Protocols for Reproducible Synthesis and Testing

To ensure the reproducibility of your work, detailed and well-documented protocols are essential.

Protocol 1: Hantzsch Synthesis of this compound

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[1]

Materials:

  • Thiobenzamide

  • 1-Bromo-2-propanone (or 1-Chloro-2-propanone)

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.

  • Add 1-bromo-2-propanone (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum and determine the yield.

Synthesis_Protocol cluster_Synthesis Synthesis Workflow Reactants 1. Combine Thiobenzamide and 1-Bromo-2-propanone in Ethanol Reflux 2. Reflux for 2-4 hours Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Neutralization 4. Neutralize with Na₂CO₃ solution Cooling->Neutralization Filtration 5. Filter and Wash Precipitate Neutralization->Filtration Recrystallization 6. Recrystallize from Ethanol/Water Filtration->Recrystallization Drying 7. Dry under Vacuum Recrystallization->Drying

Caption: Step-by-step workflow for the Hantzsch synthesis of this compound.

Protocol 2: Analytical Testing of this compound

Accurate and reproducible analytical testing is critical to confirm the identity and purity of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). A typical ¹H NMR spectrum of this compound would show a singlet for the methyl protons around δ 2.5 ppm, a singlet for the thiazole proton at C4 around δ 7.5 ppm, and multiplets for the phenyl protons in the aromatic region (δ 7.3-8.0 ppm).

  • ¹³C NMR: A ¹³C NMR spectrum in CDCl₃ would typically show the methyl carbon signal around δ 15 ppm, the thiazole carbons in the range of δ 115-165 ppm, and the phenyl carbons in the aromatic region.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

  • GC Conditions (Example):

    • Column: 5% Phenyl Polymethylsiloxane capillary column.[8]

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: m/z 40-400

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₉NS, MW = 175.25 g/mol ).

Alternative Synthetic Routes

While the Hantzsch synthesis is dominant, other methods for constructing the 2,5-disubstituted thiazole core exist. These can be valuable alternatives if starting materials for the Hantzsch reaction are unavailable or if different substitution patterns are desired.

  • From α-Amino Acids: A metal-free synthesis of 2,5-disubstituted thiazoles has been reported starting from readily available N-substituted α-amino acids, proceeding through carboxylic acid activation and intramolecular cyclization.

  • Copper-Catalyzed Multi-component Reactions: The synthesis of thiazoles from simple aldehydes, amines, and elemental sulfur using a copper catalyst and molecular oxygen as a green oxidant has been developed.[9]

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific substitution pattern of the target thiazole.

Conclusion

The Hantzsch thiazole synthesis is a robust and reproducible method for the preparation of this compound. By carefully controlling key reaction parameters such as temperature, solvent, and pH, researchers can achieve consistent and high yields. The implementation of modern techniques like microwave-assisted synthesis can further enhance the efficiency and reproducibility of this classical reaction. Rigorous analytical testing by NMR and GC-MS is essential to validate the identity and purity of the final product, ensuring the reliability of downstream biological and pharmacological studies. This guide provides a comprehensive framework for the reproducible synthesis and analysis of this compound, empowering researchers to confidently advance their drug discovery and development programs.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. Available from: [Link]

  • ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • Mavrova, A. Z., et al. (2009). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 14(3), 1303-1311. Available from: [Link]

  • Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.